molecular formula C21H27N7O6 B610196 Prexasertib lactate hydrate CAS No. 2100300-72-7

Prexasertib lactate hydrate

Cat. No.: B610196
CAS No.: 2100300-72-7
M. Wt: 473.5 g/mol
InChI Key: SQQVRJAAUOKBIG-TYOUJGAFSA-N
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Description

Significance of DNA Damage Response Pathway in Cancer Biology

The DNA Damage Response is a fundamental process for maintaining genomic stability. mdpi.com Its dysregulation is a hallmark of cancer, contributing to the accumulation of mutations that drive tumor initiation and progression. frontiersin.orgcellsignal.comnih.gov Cancer cells, which are characterized by rapid and uncontrolled proliferation, often have defects in their DDR pathways. cellsignal.comnih.gov This reliance on a compromised repair system makes them particularly vulnerable to agents that induce further DNA damage or inhibit the remaining functional components of the DDR. nih.govcancerbiomed.org

The relationship between DDR and cancer is multifaceted. On one hand, defects in DDR genes can predispose individuals to cancer. cancerbiomed.org On the other hand, these same defects can be exploited for therapeutic gain. cellsignal.com Many conventional cancer treatments, such as chemotherapy and radiotherapy, work by inducing extensive DNA damage in rapidly dividing cancer cells. frontiersin.orgcancerbiomed.org However, cancer cells can develop resistance by upregulating alternative DNA repair pathways. nih.govcancerbiomed.org This has led to the development of targeted therapies that inhibit specific DDR proteins, aiming to selectively kill cancer cells while sparing normal cells. cellsignal.com

Overview of Checkpoint Kinases (CHK1 and CHK2) as Therapeutic Targets

Central to the DDR are the serine/threonine kinases, Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2). nih.govnumberanalytics.com These enzymes act as key signal transducers, activated in response to DNA damage or replication stress. numberanalytics.comnih.gov

CHK1 is primarily activated by the ATR (Ataxia Telangiectasia and Rad3-related) kinase in response to single-stranded DNA and replication stress. bohrium.commdpi.com It plays a crucial role in regulating the S and G2/M cell cycle checkpoints, providing time for DNA repair before replication or cell division proceeds. numberanalytics.comaacrjournals.org CHK1 is also involved in stabilizing replication forks and has a role in homologous recombination repair. nih.govnumberanalytics.combohrium.com

CHK2 is mainly activated by the ATM (Ataxia-Telangiectasia Mutated) kinase in response to DNA double-strand breaks. mdpi.com It is involved in the G1 and G2 checkpoints. mdpi.com

Given their critical roles, both CHK1 and CHK2 have been identified as potential therapeutic targets in oncology. nih.govnih.gov Inhibiting these kinases can abrogate cell cycle arrest, forcing cancer cells with damaged DNA to proceed through the cell cycle, leading to a phenomenon known as "replication catastrophe" and ultimately, cell death. medchemexpress.cominvivochem.com This strategy is particularly effective in cancer cells that have lost the G1 checkpoint, often due to mutations in the p53 tumor suppressor gene, as they become heavily reliant on the CHK1-controlled S and G2 checkpoints for survival. bohrium.comnih.govtandfonline.com

Historical Context of CHK Inhibitor Development

The development of CHK inhibitors has been ongoing for over two decades. nih.gov The first-generation inhibitors, such as the staurosporine (B1682477) analog UCN-01, entered clinical trials initially as protein kinase C (PKC) inhibitors before their effects on CHK1 were fully understood. nih.govtandfonline.com These early compounds often lacked specificity, inhibiting both CHK1 and CHK2, and were associated with significant toxicities when combined with traditional DNA-damaging agents. tandfonline.comnih.gov

Subsequent research focused on developing more specific and potent CHK1 inhibitors. tandfonline.com This led to the creation of second-generation inhibitors with improved selectivity and pharmacological properties. medchemexpress.com Prexasertib (B560075) (also known as LY2606368) is a notable example of a second-generation, ATP-competitive inhibitor that is highly selective for CHK1. nih.govmedchemexpress.commdpi.com The development of these more targeted agents has opened new avenues for their use, not only as enhancers of chemotherapy but also as single-agent therapies in specific cancer types. nih.govaacrjournals.org

Rationale for Targeting CHK1 in Preclinical Oncological Studies

The rationale for targeting CHK1 in preclinical cancer research is multifaceted and based on the unique biology of tumor cells. Cancer cells often exhibit high levels of endogenous replication stress due to oncogene activation, leading to a greater dependence on the ATR-CHK1 pathway for survival compared to normal cells. nih.gov This creates a therapeutic window to selectively target cancer cells.

Inhibition of CHK1 has several potential therapeutic applications:

Monotherapy: In tumors with high intrinsic replication stress, inhibiting CHK1 alone can be sufficient to induce lethal DNA damage and apoptosis. nih.govuthscsa.edu Prexasertib has shown single-agent activity in preclinical models of various cancers, including high-grade serous ovarian cancer and pediatric solid tumors. uthscsa.eduaacrjournals.org

Sensitization to Chemotherapy: By blocking the cell cycle checkpoints, CHK1 inhibitors can prevent cancer cells from repairing the DNA damage caused by chemotherapeutic agents like gemcitabine (B846) and platinum compounds, thereby enhancing their efficacy. numberanalytics.combohrium.comportico.org

Overcoming Resistance: CHK1 inhibition can help overcome resistance to other targeted therapies, such as PARP inhibitors. aacrjournals.orgaacrjournals.org In some PARP inhibitor-resistant models, Prexasertib has been shown to re-sensitize cancer cells to this class of drugs. aacrjournals.orgaacrjournals.org

Prexasertib, as a potent and selective CHK1 inhibitor, induces DNA double-strand breaks and chromosomal fragmentation, leading to apoptosis. aacrjournals.orgspandidos-publications.com Its ability to abrogate the G2/M checkpoint and induce replication catastrophe forms the basis of its potent anti-tumor activity observed in numerous preclinical studies. medchemexpress.comportico.org

Preclinical Research Findings for Prexasertib

Prexasertib has been extensively evaluated in preclinical models, demonstrating its potential as an anticancer agent.

KinaseInhibitory Potency (IC50/Ki)Reference
CHK1<1 nM (IC50), 0.9 nM (Ki) aacrjournals.orgmedchemexpress.cominvivochem.comselleckchem.com
CHK28 nM (IC50) aacrjournals.orgmedchemexpress.cominvivochem.comselleckchem.com
RSK19 nM (IC50) medchemexpress.comselleckchem.com
Preclinical Model TypeCancer TypeKey FindingReference
Patient-Derived Xenograft (PDX)High-Grade Serous Ovarian CancerMonotherapy activity and sensitization to PARP inhibition. aacrjournals.org
Cell Line-Derived & Patient-Derived XenograftsPediatric Solid Tumors (e.g., Rhabdomyosarcoma)Significant antitumor effects as a monotherapy and in combination with chemotherapy. Complete regression in some models. uthscsa.edu
Orthotopic XenograftTriple-Negative Breast Cancer (TNBC)Inhibited primary tumor growth when combined with a PI3K/mTOR inhibitor. aacrjournals.orgnih.gov
Cell LinesNon-Small Cell Lung Cancer (NSCLC)Enhanced the anticancer effect of Ciclopirox by inducing excess DNA damage. mdpi.com
Cell LinesPancreatic CancerIncreased the sensitivity of cancer cells to gemcitabine and S-1. spandidos-publications.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2100300-72-7

Molecular Formula

C21H27N7O6

Molecular Weight

473.5 g/mol

IUPAC Name

5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;(2S)-2-hydroxypropanoic acid;hydrate

InChI

InChI=1S/C18H19N7O2.C3H6O3.H2O/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;1-2(4)3(5)6;/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);2,4H,1H3,(H,5,6);1H2/t;2-;/m.0./s1

InChI Key

SQQVRJAAUOKBIG-TYOUJGAFSA-N

SMILES

N#CC1=NC=C(NC2=NNC(C3=C(OC)C=CC=C3OCCCN)=C2)N=C1.OC(C)C(O)=O.[H]O[H]

Isomeric SMILES

C[C@@H](C(=O)O)O.COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.O

Canonical SMILES

CC(C(=O)O)O.COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Prexasertib monolactate monohydrate;  Prexasertib monolactate monohydrate salt;  LY2606368;  LY-2606368;  LY 2606368.

Origin of Product

United States

Molecular Profile and Mechanism of Action of Prexasertib Lactate Hydrate

Identification as a Second-Generation Checkpoint Kinase Inhibitor

Prexasertib (B560075) is classified as a second-generation checkpoint kinase inhibitor, demonstrating high selectivity and potency. medchemexpress.commedchemexpress.commedchemexpress.com This new generation of inhibitors aims to exploit the reliance of tumor cells on cell cycle checkpoints for survival, especially those with defects in other DNA repair pathways. aacrjournals.org

Specificity for CHK1 Kinase

Prexasertib exhibits high specificity for CHK1, with a reported Ki (inhibition constant) of 0.9 nM and an IC₅₀ (half-maximal inhibitory concentration) of less than 1 nM. medchemexpress.commedchemexpress.commedchemexpress.com This potent inhibition of CHK1 is central to its mechanism of action. invivochem.com In cellular assays, prexasertib has been shown to inhibit the autophosphorylation of CHK1 at serine 296, a marker of its activation, with an EC₅₀ of 1 nM. invivochem.com

Inhibitory Activity Against Other Kinases

While highly specific for CHK1, prexasertib also demonstrates inhibitory activity against other kinases, albeit at lower potencies. It inhibits CHK2 with an IC₅₀ of 8 nM. medchemexpress.commedchemexpress.commedchemexpress.com Additionally, prexasertib has been shown to inhibit other kinases involved in cell signaling and growth. medchemexpress.commedchemexpress.cominvivochem.com

KinaseIC₅₀ (nM)
CHK1<1
CHK28
RSK19
MELK38
SIK42
BRSK248
ARK564
Data sourced from multiple studies. medchemexpress.commedchemexpress.cominvivochem.com

ATP-Competitive Binding Characteristics

Prexasertib functions as an ATP-competitive inhibitor. nih.govnih.govnih.gov This means it binds to the ATP-binding pocket of the CHK1 and CHK2 kinases, preventing the natural substrate, ATP, from binding. nih.govnih.govnih.gov This blockage of ATP binding inhibits the kinase's ability to phosphorylate its downstream targets, thereby disrupting the signaling cascade that leads to cell cycle arrest. nih.gov

Core Mechanism of Action: Abrogation of Cell Cycle Checkpoints

The primary mechanism of action of prexasertib is the abrogation of cell cycle checkpoints, which are crucial for maintaining genomic integrity. nih.govnih.gov By inhibiting CHK1 and CHK2, prexasertib prevents the cell from pausing to repair DNA damage, forcing it to proceed through the cell cycle with damaged DNA, a process that can lead to "replication catastrophe" and apoptosis (programmed cell death). aacrjournals.orgmedchemexpress.commedchemexpress.commedchemexpress.commdpi.com

Disruption of S-Phase Progression and Replication Fork Stability

Prexasertib treatment leads to the disruption of the S-phase of the cell cycle, where DNA replication occurs. nih.gov Inhibition of CHK1 results in increased firing of replication origins and destabilization of replication forks. nih.govnih.gov This leads to an accumulation of stalled and collapsed replication forks, resulting in DNA double-strand breaks. nih.govnih.gov Studies have shown that prexasertib treatment causes a significant shift in cell populations from the G1 and G2-M phases into the S-phase, accompanied by an increase in markers of DNA damage, such as phosphorylated H2AX (γH2AX). medchemexpress.cominvivochem.com This induction of replication stress is a key component of its anti-tumor activity. medchemexpress.comnih.gov

Abrogation of the G2/M Checkpoint

The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis (M-phase). CHK1 plays a central role in this checkpoint by phosphorylating and inhibiting the CDC25 family of phosphatases. nih.gov By inhibiting CHK1, prexasertib prevents the inactivation of CDC25, which in turn activates cyclin-dependent kinases (CDKs) that promote entry into mitosis. nih.govoncotarget.com This abrogation of the G2/M checkpoint forces cells with unrepaired DNA damage to enter mitosis, leading to mitotic catastrophe and cell death. aacrjournals.orgnih.gov In preclinical studies, prexasertib has been shown to potently abrogate the doxorubicin-induced G2/M checkpoint in p53-deficient HeLa cells with an EC₅₀ of 9 nM. invivochem.comncats.io

Role of CDC25A and CDK2 in Prexasertib Lactate (B86563) Hydrate-Induced DNA Damage

The cytotoxic effects of Prexasertib are critically dependent on the activity of Cell Division Cycle 25A (CDC25A) phosphatase and Cyclin-Dependent Kinase 2 (CDK2). invivochem.commedchemexpress.commedchemexpress.cominvivochem.comtargetmol.com CHK1 normally phosphorylates and inactivates CDC25A, which is the phosphatase responsible for removing inhibitory phosphates from CDK2, thereby controlling progression through the S-phase. newdrugapprovals.org

By inhibiting CHK1, Prexasertib prevents the inactivation of CDC25A. invivochem.com This leads to sustained CDC25A activity, which in turn promotes the activation of CDK2. invivochem.com The resulting aberrant increase in CDK2 activity drives unscheduled firing of replication origins and an increase in the number of active replication forks, but without the corresponding mechanisms to ensure their stability, ultimately causing DNA damage. invivochem.com Research has confirmed that the DNA damage effects of Prexasertib are contingent upon both CDC25A and CDK2. invivochem.commedchemexpress.commedchemexpress.cominvivochem.comtargetmol.com

Induction of Genomic Instability and DNA Damage

The abrogation of the CHK1-mediated checkpoint by Prexasertib leads to profound genomic instability, primarily by inducing damage during DNA replication. invivochem.com

Promotion of Double-Stranded DNA Breaks (γH2AX Phosphorylation)

A hallmark of Prexasertib's action is the induction of DNA double-strand breaks (DSBs). invivochem.com These breaks are rapidly visualized by the phosphorylation of the histone variant H2AX at serine 139, creating a focus of γH2AX. invivochem.comtargetmol.cominvivochem.com Studies in various cancer cell lines, including U-2 OS and HeLa cells, have shown a significant increase in γH2AX phosphorylation following treatment with Prexasertib, even at low nanomolar concentrations (e.g., 4 nM). invivochem.commedchemexpress.commedchemexpress.com This marker of DNA damage appears swiftly, particularly in the S-phase cell population, confirming that the damage occurs as a direct consequence of replication stress. invivochem.comtargetmol.com In vivo studies in xenograft models have also confirmed the phosphorylation of H2AX following Prexasertib administration. invivochem.commedchemexpress.comtargetmol.com

Initiation of Replication Catastrophe

The ultimate cause of cell death induced by Prexasertib is often described as "replication catastrophe". medchemexpress.comtargetmol.commedchemexpress.commedchemexpress.eumedchemexpress.cominvivochem.combiocat.com This phenomenon arises from the uncoupling of DNA unwinding and synthesis at the replication fork. CHK1 inhibition by Prexasertib increases the number of replication forks but simultaneously decreases their stability. invivochem.com Without a functional checkpoint to halt the cell cycle, cells continue into DNA synthesis with unresolved DNA damage and unstable forks, leading to fork collapse, the formation of extensive DSBs, and chromosomal fragmentation. invivochem.cominvivochem.com This catastrophic failure of DNA replication is irreparable and commits the cell to a death pathway. medchemexpress.commedchemexpress.eumedchemexpress.com

Cell LinePrexasertib ConcentrationObserved EffectReference
U-2 OS4 nMIncreased H2AX phosphorylation and shift to S-phase invivochem.commedchemexpress.commedchemexpress.com
HT-298-250 nMInhibition of CHK1/CHK2 autophosphorylation medchemexpress.commedchemexpress.comtargetmol.com
HeLa33 nMChromosomal fragmentation invivochem.commedchemexpress.commedchemexpress.com
HeLa33-100 nMDNA damage during S-phase medchemexpress.commedchemexpress.comtargetmol.com

Modulation of RPA2 Availability for DNA Binding

Replication Protein A (RPA) is a crucial protein complex that binds to and stabilizes single-stranded DNA (ssDNA) that emerges during replication and repair. The availability of RPA is critical for preventing the collapse of stalled replication forks. Prexasertib treatment induces replication stress, which generates extensive regions of ssDNA. This increased demand for RPA can deplete the available pool. invivochem.commedchemexpress.commedchemexpress.com Studies have shown that Prexasertib treatment reduces the amount of RPA2 (a subunit of the RPA complex) that is available for binding to DNA. invivochem.commedchemexpress.commedchemexpress.com Furthermore, Prexasertib induces the phosphorylation of RPA2, which is another indicator of significant replication stress and DNA damage. invivochem.commedchemexpress.comtargetmol.com This limitation of functional RPA contributes to the instability of replication forks and exacerbates the progression towards replication catastrophe. invivochem.commedchemexpress.commedchemexpress.com

Consequences of Checkpoint Abrogation: Cellular Fate

Induction of Apoptosis Pathways

The extensive and irreparable DNA damage caused by Prexasertib-induced replication catastrophe ultimately triggers programmed cell death, or apoptosis. medchemexpress.comncats.iomedchemexpress.euinvivochem.commedkoo.com The accumulation of DSBs and chromosomal fragments is a powerful signal for the initiation of apoptotic pathways. invivochem.com Research demonstrates that following Prexasertib treatment, there is a rapid appearance of TUNEL-positive cells, a key marker of the DNA fragmentation that occurs during apoptosis. invivochem.comtargetmol.com This indicates that by forcing cells with damaged DNA to continue through the cell cycle, Prexasertib effectively converts replication stress into a lethal apoptotic signal. medchemexpress.comtargetmol.commedchemexpress.commedkoo.com

Alterations in Cell Cycle Distribution

A key consequence of CHK1 inhibition by Prexasertib is the significant alteration of the cell cycle distribution in cancer cells. By overriding the intra-S and G2/M checkpoints, Prexasertib disrupts the orderly progression through the cell cycle phases. aacrjournals.orgnih.gov

Numerous studies have consistently demonstrated that treatment with Prexasertib leads to a notable decrease in the proportion of cells in the G1 and G2/M phases, accompanied by a significant accumulation of cells in the S phase. nih.govaacrjournals.orgresearchgate.net This S-phase arrest is considered a hallmark of CHK1 inhibitor activity and is attributed to the induction of replication stress and the collapse of replication forks, leading to an accumulation of DNA damage. invivochem.comresearchgate.net

For instance, in studies involving B- and T-cell progenitor acute lymphoblastic leukemia (ALL) cell lines, treatment with Prexasertib resulted in a statistically significant increase in the percentage of cells in the S phase. nih.govoncotarget.com Similarly, in uterine leiomyosarcoma cell lines, a 24-hour treatment with 100 nmol/L Prexasertib caused a considerable decrease in the G1 phase population and a marked increase in the S and G2–M phase populations. aacrjournals.org This effect forces cells with damaged DNA to proceed into mitosis, leading to cell death. invivochem.com

However, the specific effects on cell cycle distribution can vary depending on the cancer type and the cellular context. In some non-small cell lung cancer (NSCLC) cell lines, combined treatment of Prexasertib with another agent, Ciclopirox, led to an arrest in the G1/G0 phase. mdpi.com In high-grade serous ovarian cancer (HGSOC) cells, Prexasertib was shown to abrogate the G2/M arrest induced by PARP inhibitors, thereby enhancing their cytotoxic effects. oncotarget.comnih.gov This abrogation of the G2/M checkpoint forces cells with unrepaired DNA damage into mitosis, ultimately leading to apoptosis. oncotarget.com

The following tables present data from various research studies, illustrating the effect of Prexasertib on cell cycle distribution in different cancer cell lines.

Table 1: Effect of Prexasertib on Cell Cycle Distribution in Uterine Leiomyosarcoma Cell Lines

Cell LineTreatment (100 nmol/L Prexasertib, 24h)% G1 Phase% S Phase% G2/M Phase
SK-UT-1 Control60.125.514.4
Prexasertib35.238.726.1
SK-UT-1B Control55.830.114.1
Prexasertib31.542.625.9
Mesenchymal Stem Cells Control85.28.95.9
Prexasertib70.318.511.2
Data adapted from a study on uterine leiomyosarcoma. aacrjournals.org The table shows a decrease in the G1 population and an increase in S and G2/M populations after Prexasertib treatment.

Table 2: Effect of Prexasertib on Cell Cycle Distribution in High-Grade Serous Ovarian Cancer (HGSOC) Cell Lines

Cell LineTreatment% G2/M Phase
OVCAR3 Olaparib (B1684210) (10 µM)73.3
Olaparib (10 µM) + Prexasertib (30 nM)43.7
PEO1 Olaparib (1 µM)59.4
Olaparib (1 µM) + Prexasertib (30 nM)51.5
PEO4 Olaparib (10 µM)39.0
Olaparib (10 µM) + Prexasertib (30 nM)27.9
Data adapted from a study on HGSOC. nih.gov The table demonstrates that Prexasertib abrogates the G2/M arrest induced by the PARP inhibitor Olaparib.

Table 3: Effect of Prexasertib on Cell Cycle Distribution in Acute Lymphoblastic Leukemia (ALL) Cell Lines

Cell LineTreatment (IC50 dose, 24h)Change in S Phase Population
SUP-B15 PrexasertibStatistically Significant Increase
NALM-6 PrexasertibStatistically Significant Increase
NALM-19 PrexasertibStatistically Significant Increase
CCRF-CEM PrexasertibStatistically Significant Increase
MOLT-4 PrexasertibStatistically Significant Increase
RPMI-8402 PrexasertibStatistically Significant Increase
Data summarized from a study on B-/T- cell progenitor ALL. oncotarget.com The study reported a significant increase in the S phase cell population upon treatment with Prexasertib.

Preclinical Efficacy of Prexasertib Lactate Hydrate in in Vitro and in Vivo Cancer Models

Efficacy as a Monotherapy in Diverse Cancer Cell Lines

Inhibition of Cell Proliferation and Viability (IC50 Characterization)

Prexasertib (B560075) has shown potent inhibition of cell proliferation across numerous cancer cell lines, with IC50 values often in the low nanomolar range. nih.govnih.gov This indicates a high degree of sensitivity to the drug in these in vitro models. For instance, in a panel of high-grade serous ovarian cancer (HGSOC) cell lines, Prexasertib was cytotoxic with IC50 values between 1 and 10 nM. nih.gov Similarly, in castrate-resistant prostate cancer (CRPC) cell lines, androgen-receptor positive models exhibited IC50 values ranging from 4.3 to 13.1 nM. aacrjournals.org In non-small cell lung cancer (NSCLC) cell lines A549 and A427, the IC50 values were approximately 15.48 nM and greater than 40 nM, respectively. mdpi.com A study on B- and T-cell progenitor acute lymphoblastic leukemia (ALL) cell lines reported IC50 values ranging from 6.33 nM to 96.7 nM. oncotarget.com

Cancer TypeCell LineIC50 (nM)Reference
High-Grade Serous Ovarian CancerPanel of HGSOC lines1 - 10 nih.gov
Castrate-Resistant Prostate Cancer (AR+)Panel of AR+ lines4.3 - 13.1 aacrjournals.org
Non-Small Cell Lung CancerA549~15.48 mdpi.com
Non-Small Cell Lung CancerA427>40 mdpi.com
B-cell Acute Lymphoblastic LeukemiaBV-1736.33 oncotarget.com
B-cell Acute Lymphoblastic LeukemiaREH96.7 oncotarget.com

Application in Pediatric Tumor Models (e.g., Neuroblastoma, Rhabdomyosarcoma, Ewing Sarcoma, Desmoplastic Small Round Cell Tumor)

Prexasertib has demonstrated significant antitumor effects in various preclinical models of pediatric solid tumors. uthscsa.educornell.edu Pediatric sarcoma cell lines have shown high sensitivity to Prexasertib in vitro. uthscsa.edunih.gov In a study evaluating Prexasertib across a range of pediatric tumor models, it was found to be superior to standard-of-care agents in an in vitro assessment of neuroblastoma, rhabdomyosarcoma, Ewing's sarcoma, and osteosarcoma. fda.gov Specifically, Prexasertib monotherapy elicited robust responses in mouse models of rhabdomyosarcoma. nih.govuthscsa.edu Furthermore, two patient-derived xenograft (PDX) models of desmoplastic small round cell tumor showed complete regression in response to Prexasertib. nih.govuthscsa.edu While monotherapy showed some activity, concurrent administration with chemotherapy was effective in overcoming resistance in models of neuroblastoma and Ewing sarcoma. uthscsa.edunih.gov

Sensitivity in Hematologic Malignancies (e.g., B- and T-Acute Lymphoblastic Leukemia)

Prexasertib has shown considerable efficacy in preclinical models of acute lymphoblastic leukemia (ALL). nih.govnih.gov Studies have demonstrated that Prexasertib reduces cell viability in a dose- and time-dependent manner in both B- and T-ALL cell lines. oncotarget.comresearchgate.net The cytotoxic activity is confirmed by an increase in apoptotic cells. oncotarget.com In one study, the IC50 values for a panel of B- and T-ALL cell lines ranged from 6.33 nM to 96.7 nM, with the BV-173 cell line being the most sensitive. oncotarget.com In vitro studies have shown that Prexasertib diminishes the proliferation of ALL cell lines with low nanomolar IC50 values. nih.gov These findings from cell line models have been supported by results in primary leukemic blasts isolated from adult ALL patients. researchgate.net

Activity in Solid Tumor Models (e.g., Small Cell Lung Carcinoma, Ovarian Cancer, Head and Neck Squamous Cell Carcinoma)

Prexasertib has demonstrated single-agent activity in various solid tumor models. In small cell lung cancer (SCLC) models, Prexasertib has shown significant efficacy both in vitro and in vivo. aacrjournals.orgmdpi.com Studies have indicated that SCLC cell lines have a significantly higher expression of CHK1 compared to non-small cell lung cancer (NSCLC) cell lines, suggesting a particular vulnerability. amegroups.org In high-grade serous ovarian cancer (HGSOC) models, Prexasertib was cytotoxic in the majority of cell lines tested, with IC50 values typically between 1 and 10 nM. nih.gov It has also shown activity in head and neck squamous cell carcinoma (HNSCC) models, where CHK1 inhibitors can augment the effects of DNA-damaging treatments. mdpi.comnewdrugapprovals.org A phase Ib study confirmed single-agent activity in patients with advanced squamous cell carcinoma, including head and neck, and non-small cell lung cancer. nih.gov

Antitumor Activity in Xenograft and Patient-Derived Xenograft (PDX) Models

Tumor Growth Inhibition in Subcutaneous and Orthotopic Xenografts

Prexasertib has demonstrated significant single-agent antitumor activity in in vivo xenograft and patient-derived xenograft (PDX) models of various cancers. cancer-research-network.comnih.gov In models of high-grade serous ovarian cancer, Prexasertib monotherapy showed antitumor activity across 14 PDX models, including those resistant to PARP inhibitors. nih.govaacrjournals.orgnih.gov In pediatric cancer models, Prexasertib led to complete regression in two PDX models of desmoplastic small round cell tumor and a cell line-derived xenograft (CDX) model of malignant rhabdoid tumor. nih.govuthscsa.edu Robust responses were also observed in mouse models of rhabdomyosarcoma. nih.govuthscsa.edu

Furthermore, in vivo studies of castrate-resistant prostate cancer showed single-agent efficacy in 4 out of 6 PDX models representing heavily pretreated patients, as well as in xenograft models including 22RV1, LNCaP, and PC3. aacrjournals.org In small cell lung cancer, Prexasertib demonstrated significant single-agent efficacy in vivo, improving responses even in platinum-resistant models. mdpi.com Preclinical studies using ALL PDX models also showed significant in vivo efficacy as a single agent. nih.govnih.gov In a flank SCLC mouse model, Prexasertib treatment resulted in significant tumor growth inhibition. researchgate.net Orthotopic xenograft models of triple-negative breast cancer also showed inhibition of primary tumor growth with Prexasertib treatment. nih.gov

Impact on Survival in Murine Models

Prexasertib has demonstrated a significant impact on the survival of mice in various preclinical cancer models. In patient-derived xenograft (PDX) models of acute lymphoblastic leukemia (ALL), prexasertib treatment notably extended the median survival of mice xenotransplanted with a B-ALL PDX from 57 to 98 days. aacrjournals.org This demonstrates the compound's single-agent efficacy in vivo. aacrjournals.org

Furthermore, in studies involving high-grade serous ovarian cancer (HGSOC) PDX models, the combination of prexasertib with the PARP inhibitor olaparib (B1684210) resulted in prolonged survival compared to monotherapy. nih.gov This effect was observed in both PARP inhibitor-resistant and sensitive models, suggesting a broad applicability for improving survival outcomes. nih.gov Specifically, in an olaparib-resistant HGSOC model, the combination therapy led to greater tumor growth inhibition and prolonged survival compared to prexasertib alone. nih.gov In an olaparib-sensitive model, the combination augmented the duration of the response, which also translated to improved survival. nih.gov

Interactive Data Table: Survival Outcomes in Murine Models

Cancer ModelTreatment GroupMedian Survival (Days)FindingSource
B-ALL PDXControl57Baseline survival aacrjournals.org
B-ALL PDXPrexasertib98Significantly extended survival aacrjournals.org
HGSOC PDX (Olaparib-Resistant)Prexasertib + OlaparibProlonged vs. MonotherapyCombination improves survival nih.gov
HGSOC PDX (Olaparib-Sensitive)Prexasertib + OlaparibProlonged vs. MonotherapyCombination augments response duration and survival nih.gov

Efficacy in Platinum-Resistant Preclinical Models

Prexasertib has shown notable efficacy in preclinical models of platinum-resistant cancers, particularly in high-grade serous ovarian cancer (HGSOC). aacrjournals.org In HGSOC patient-derived xenograft (PDX) models that are resistant to platinum-based chemotherapy, prexasertib has demonstrated monotherapy activity. aacrjournals.orgcancerbiomed.org This suggests that prexasertib can overcome the resistance mechanisms that render platinum agents ineffective. cancerbiomed.org

Clinical trial data from a phase II study (NCT02203513) supports these preclinical findings, showing that patients with platinum-resistant HGSOC benefited from prexasertib treatment. cancerbiomed.orgnih.gov In preclinical experiments related to this trial, the combination of silencing the gene POLA1 with a CHK1 inhibitor like prexasertib showed significant cytotoxicity in platinum-resistant HGSOC cell line models. nih.gov This indicates a potential strategy to enhance prexasertib's efficacy in this hard-to-treat patient population. nih.gov The compound has also been investigated in combination with other agents, such as gemcitabine (B846), in platinum-resistant ovarian cancer, showing clinical activity. cancerbiomed.org

Differential Sensitivity Across Cancer Subtypes and Genetic Backgrounds

The efficacy of prexasertib varies across different cancer types and is influenced by the genetic makeup of the tumor cells. A pan-cancer analysis of 572 cell lines revealed that neuroblastoma and alveolar rhabdomyosarcoma models were among the most sensitive to single-agent prexasertib. nih.govnih.gov In general, cancer cells exhibiting high replication stress are particularly reliant on CHK1 for survival, making them more susceptible to its inhibition by prexasertib. oncotarget.com

Conversely, certain cancer subtypes show innate resistance. For example, overexpression or activation of the epidermal growth factor receptor (EGFR) has been identified as a potential innate resistance mechanism to prexasertib in triple-negative breast cancer (TNBC). researchgate.net Studies on acute lymphoblastic leukemia (ALL) cell lines showed varied sensitivity, with the BV-173 cell line being the most sensitive (IC₅₀ of 6.33 nM) and the REH cell line being the least sensitive (IC₅₀ of 96.7 nM). nih.gov This differential sensitivity was not found to be correlated with the leukemia subtype (B-ALL vs. T-ALL) in that particular study. nih.gov

Correlation with Specific Molecular Markers

The sensitivity of cancer cells to prexasertib is strongly correlated with specific molecular markers, particularly those involved in cell cycle regulation and DNA replication.

E2F/G2M/SAC Signature : Transcriptome analysis of both pan-cancer cell lines and xenograft models revealed a significant association between the expression of E2F target genes and sensitivity to prexasertib. nih.govoncotarget.com Gene sets related to the G2M checkpoint and mitotic spindle assembly checkpoint (SAC) also correlated with sensitivity. nih.gov

Cyclin E (CCNE1) and Cyclin A2 (CCNA2) : Cyclin E dysregulation is a key driver of prexasertib response. oncotarget.comoncotarget.com Patients with Cyclin E upregulation, often indicated by CCNE1 amplification, may be more sensitive to the cell cycle disruption caused by prexasertib. cancerbiomed.org Furthermore, CCNA2, a target of the E2F pathway, was identified in genomic screens as essential for prexasertib's mechanism of action; its knockdown desensitized cells to the treatment. oncotarget.com

Replication-related Genes : High expression levels of DNA replication-related genes, such as POLA1, POLE, and GINS3, were associated with a lack of clinical benefit in HGSOC patients treated with prexasertib. nih.gov

RAD51 : In triple-negative breast cancer (TNBC), prexasertib treatment downregulates the expression of the DNA repair protein RAD51. nih.gov Analysis of TCGA data showed that elevated RAD51 expression is a poor prognostic marker for TNBC patients, suggesting that its downregulation by prexasertib is a key part of its therapeutic effect. nih.govresearchgate.net

Immune-Related Genes : Conversely, the expression of innate immunity genes, such as those related to interferon-alpha and -gamma responses, has been associated with intrinsic resistance to prexasertib in sarcoma and neuroblastoma xenograft cohorts. oncotarget.com

Interactive Data Table: Molecular Markers of Prexasertib Sensitivity

Molecular Marker / SignatureCorrelation with SensitivityCancer ContextFindingSource
E2F/G2M/SAC Gene SignaturePositivePan-cancerHigh expression correlates with increased sensitivity nih.govoncotarget.com
Cyclin E (CCNE1) UpregulationPositiveHigh-Grade Serous Ovarian CancerA driving mechanism of prexasertib response cancerbiomed.orgoncotarget.com
Cyclin A2 (CCNA2)PositivePan-cancerEssential for prexasertib's mechanism of action oncotarget.com
POLA1, POLE, GINS3NegativeHigh-Grade Serous Ovarian CancerHigh expression associated with lack of clinical benefit nih.gov
RAD51NegativeTriple-Negative Breast CancerElevated expression is a poor prognostic marker; prexasertib downregulates it nih.govresearchgate.net
Innate Immunity GenesNegativeSarcoma, NeuroblastomaHigh expression associated with intrinsic resistance oncotarget.com

Implications of p53 Status on Prexasertib Lactate (B86563) Hydrate (B1144303) Sensitivity

The tumor suppressor protein p53 is a critical regulator of the G1-S cell cycle checkpoint. In many cancers, the ATM/Chk2/p53 pathway is impaired, making cancer cells more dependent on the ATR/Chk1 pathway to manage DNA damage and replication stress. spandidos-publications.com This dependency suggests that tumors with a mutant or deficient p53 status would be more sensitive to CHK1 inhibitors like prexasertib.

Indeed, CRISPR-mediated knockout of TP53 in A549 lung cancer cells led to a sensitization to prexasertib. tangotx.com This highlights the therapeutic rationale for using prexasertib in TP53 mutant cancers, as inhibiting CHK1 in cells that already lack the p53 checkpoint can lead to mitotic catastrophe and cell death. spandidos-publications.comtangotx.com However, the relationship is not always straightforward. A study on B- and T-progenitor acute lymphoblastic leukemia (ALL) cell lines found that sensitivity to prexasertib was not correlated with the mutational status of p53. nih.govoncotarget.com This suggests that while p53 status is a rational biomarker, its predictive power may be context-dependent and influenced by other genetic and cellular factors. nih.gov Gene set enrichment analysis has also identified the p53 signaling pathway as being associated with resistance to prexasertib in some contexts. researchgate.net

Pharmacodynamic and Pharmacokinetic Characterization of Prexasertib Lactate Hydrate in Preclinical Models

In Vivo Target Engagement and Pathway Modulation

The efficacy of prexasertib (B560075) is intrinsically linked to its ability to engage its primary target, CHK1, and modulate downstream signaling pathways involved in DNA damage and cell death.

Assessment of CHK1 Autophosphorylation Inhibition (Serine 296)

Prexasertib effectively inhibits the autophosphorylation of CHK1 at serine 296 (S296), a critical step for its activation. nih.gov In preclinical studies involving pediatric sarcoma and head and neck squamous cell carcinoma (HNSCC) cell lines, treatment with prexasertib led to a dose-dependent reduction in phosphorylated CHK1 (p-CHK1) at the S296 site. nih.govnih.gov This inhibition of CHK1 kinase activity was observed in various cancer cell lines, including those derived from Ewing's sarcoma, osteosarcoma, and rhabdomyosarcoma. nih.gov For instance, in HT-29 cells, prexasertib inhibited CHK1 autophosphorylation with an IC50 value of less than 31 nM. medchemexpress.com Similarly, in neuroblastoma cell lines, a reduction in CHK1 S296 phosphorylation was evident after 24 or 48 hours of treatment. aacrjournals.org This on-target effect disrupts the cell's ability to arrest the cell cycle in response to DNA damage, a key mechanism of prexasertib's anticancer activity. nih.gov

Monitoring of DNA Damage Markers (e.g., γH2AX, Cleaved Caspase-3, PARP Cleavage)

The inhibition of CHK1 by prexasertib results in increased DNA damage and the induction of apoptosis, which can be monitored by specific biomarkers.

γH2AX: A marker for DNA double-strand breaks, the levels of phosphorylated histone H2AX (γH2AX) significantly increase following prexasertib treatment. This has been observed in various preclinical models, including HNSCC, neuroblastoma, and pancreatic cancer cells. nih.govaacrjournals.orgspandidos-publications.com In HNSCC cell lines, a notable increase in γH2AX levels confirmed the presence of DNA damage. nih.gov Similarly, in neuroblastoma cells, prexasertib treatment promoted the accumulation of γH2AX-positive double-strand DNA breaks within 24 hours. aacrjournals.org

Cleaved Caspase-3 and PARP Cleavage: The induction of apoptosis by prexasertib is evidenced by the increased levels of cleaved caspase-3 and cleaved poly(ADP-ribose) polymerase (PARP). In HNSCC and neuroblastoma models, prexasertib treatment led to a rise in cleaved caspase-3 and PARP cleavage, indicating the activation of the apoptotic cascade. nih.govaacrjournals.org Studies in pancreatic cancer cells also showed increased levels of cleaved caspase-3 and cleaved PARP after 48 hours of combination treatment with prexasertib. spandidos-publications.com In a mouse model of Group 3 medulloblastoma, cleaved caspase-3 levels were elevated 24 hours post-dose, suggesting the initiation of apoptosis. nih.gov

Preclinical Pharmacokinetic Profiles

The pharmacokinetic properties of prexasertib, including its concentration-dependent activity and central nervous system (CNS) penetration, have been evaluated in several preclinical models.

Concentration-Dependent Activity in Biological Samples

Prexasertib demonstrates potent, concentration-dependent antiproliferative activity across a range of cancer cell lines. In a panel of over 300 cancer cell lines, neuroblastoma cells were among the most sensitive to prexasertib. researchgate.net The IC50 values for prexasertib in various high-grade serous ovarian cancer cell lines ranged from 6 nM to 49 nM. oncotarget.com In murine models, a maximum concentration (Cmax) of 1015 µg/L and a terminal half-life of approximately 4.5 hours have been reported. aacrjournals.org

CNS Penetration Studies in Murine Brain Tumor Models

Given the challenge of treating brain tumors, the ability of prexasertib to cross the blood-brain barrier is a critical aspect of its preclinical evaluation.

Studies in murine models of medulloblastoma have been conducted to determine the CNS penetration of prexasertib. nih.govresearchgate.net Using cerebral microdialysis, the unbound prexasertib concentrations in the brain extracellular fluid (ECF) and plasma were measured. The model-derived brain-to-plasma partition coefficient (Kp,uu), which represents the ratio of unbound drug in the tumor ECF to unbound drug in the plasma, was found to be significantly greater in tumor-bearing mice (0.17 ± 0.08) compared to non-tumor bearing mice (0.09 ± 0.04). nih.govnih.gov This indicates that prexasertib can penetrate the CNS and reach the tumor site at therapeutically relevant concentrations. nih.gov Another study noted that CNS concentrations of prexasertib could reach 30-40% of plasma levels in murine models.

Pharmacokinetic Parameters of Prexasertib in Murine Models

Parameter Value Model System
Cmax 1015 µg/L CD1 nude mice with orthotopic group 3 medulloblastoma
Terminal Half-life 4.5 hours CD1 nude mice with orthotopic group 3 medulloblastoma
AUC 1773 µg*hr/L CD1 nude mice with orthotopic group 3 medulloblastoma
Kp,uu (Tumor-bearing) 0.17 ± 0.08 Group 3 Medulloblastoma tumor-bearing mice

| Kp,uu (Non-tumor bearing) | 0.09 ± 0.04 | Non-tumor bearing mice |

Table of Compounds

Compound Name
Prexasertib lactate (B86563) hydrate (B1144303)
Prexasertib
Prexasertib dimesylate
Prexasertib mesylate monohydrate
Cisplatin (B142131)
Olaparib (B1684210)
Gemcitabine (B846)
S-1
Samotolisib (B612162)
Doxorubicin (B1662922)
Methodologies for CNS Pharmacokinetic Analysis (e.g., Cerebral Microdialysis, Equilibrium Dialysis)

The evaluation of a drug's ability to penetrate the central nervous system (CNS) is critical for agents targeting brain tumors. For prexasertib, preclinical studies have employed sophisticated methodologies to quantify its distribution into the brain and tumor tissue.

Equilibrium Dialysis

Equilibrium dialysis is a standard in vitro method used to determine the fraction of a drug that is not bound to plasma proteins, known as the fraction unbound (fu). This unbound fraction is crucial as it is generally considered to be the pharmacologically active portion of the drug that is available to cross biological membranes like the blood-brain barrier.

In preclinical studies involving prexasertib, equilibrium dialysis has been used to determine its binding to mouse plasma proteins. nih.gov The methodology involves dialyzing mouse plasma containing prexasertib against a buffer solution using a semi-permeable membrane. nih.gov In one such study, prexasertib was added to CD-1 mouse plasma at concentrations ranging from 2 to 2000 ng/mL. nih.gov The samples were then dialyzed against a Ringer's solution in a 96-well Equilibrium Dialyzer™ plate at 37°C for 24 hours. nih.gov Following dialysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to quantify the concentration of prexasertib in both the plasma and buffer compartments, allowing for the calculation of the unbound fraction. researchgate.net Studies confirmed that prexasertib's binding process was linear within this concentration range. nih.gov The median unbound fraction (fu) of prexasertib in CD1 mouse plasma was determined to be 0.11, indicating that approximately 11% of the drug in circulation is free to distribute into tissues. nih.gov

Table 1: Prexasertib Plasma Protein Binding in CD-1 Mice

ParameterMethodConcentration Range TestedMedian Fraction Unbound (fu)Reference
Plasma Protein BindingEquilibrium Dialysis2–2000 ng/mL0.11 (or 11%) nih.gov

Cerebral Microdialysis

Cerebral microdialysis is an advanced in vivo technique used to measure unbound drug concentrations directly within the extracellular fluid (ECF) of the brain and brain tumors. researchgate.netnih.gov This methodology provides a dynamic profile of drug disposition at the target site.

The procedure involves the stereotactic implantation of a microdialysis probe into the brain or an orthotopically implanted tumor in animal models, such as mice bearing Group 3 medulloblastoma (G3MB) xenografts. nih.govresearchgate.netnih.gov The probe is continuously perfused with a physiological solution, like Ringer's solution, at a slow flow rate. nih.gov Prexasertib from the brain ECF diffuses across the probe's semi-permeable membrane into the perfusate (dialysate), which is then collected in fractions over time. nih.gov The concentration of prexasertib in the collected dialysate samples is quantified using a validated, highly sensitive LC-MS/MS method. researchgate.netnih.gov

A critical step in microdialysis is determining the probe's recovery rate, which accounts for the efficiency of diffusion across the membrane. This is often validated via in vitro retro-dialysis. The unbound concentration in the tumor or brain ECF is then calculated by correcting the measured dialysate concentration for this recovery ratio. nih.gov

Pharmacokinetic studies using this technique have successfully characterized the CNS penetration of prexasertib. nih.gov By comparing the area under the concentration-time curve (AUC) of unbound prexasertib in the brain ECF with the unbound drug in plasma, researchers can calculate the unbound tumor/brain to plasma partition coefficient (Kp,uu). nih.govnih.gov In mice with G3MB tumors, the Kp,uu for prexasertib was 0.17, which was significantly greater than the Kp,uu of 0.09 in non-tumor bearing mice, suggesting that the presence of a tumor may alter blood-brain barrier permeability. nih.gov These studies demonstrated that prexasertib reaches therapeutically relevant unbound concentrations in the brain tumor site. researchgate.netnih.gov

Table 2: Prexasertib CNS Penetration in Mouse Models

ModelMethodKey ParameterValueReference
Non-Tumor Bearing MiceCerebral MicrodialysisKp,uu (Brain ECF/Unbound Plasma Partition Coefficient)0.09 ± 0.04 nih.gov
Group 3 Medulloblastoma (G3MB) Bearing MiceCerebral MicrodialysisKp,uu (Tumor ECF/Unbound Plasma Partition Coefficient)0.17 ± 0.08 nih.gov

Ex Vivo Analysis of Cellular Response

Following in vivo treatment with prexasertib in preclinical models, ex vivo analyses of harvested tumor tissues are performed to confirm target engagement and to understand the molecular mechanisms driving the drug's antitumor activity. These analyses typically involve quantifying changes in key proteins associated with the DNA damage response (DDR) pathway.

Common methodologies include immunohistochemistry (IHC), immunofluorescence, and immunoblotting (Western blot). researchgate.netaacrjournals.orgaacrjournals.org These techniques use specific antibodies to detect and quantify target proteins and their phosphorylated (activated) forms within tumor cells.

A primary pharmacodynamic marker for prexasertib activity is the induction of phosphorylated Histone 2A variant (γH2AX), which signals the presence of DNA double-strand breaks. researchgate.netaacrjournals.org As a CHK1 inhibitor, prexasertib's mechanism involves disrupting normal cell cycle checkpoints, leading to replication stress and the accumulation of DNA damage, which is reflected by increased γH2AX levels. aacrjournals.orgoncotarget.comnih.gov

Studies in preclinical models of neuroblastoma, high-grade serous ovarian cancer, and pediatric sarcomas have consistently shown that ex vivo analysis of tumors from prexasertib-treated mice reveals a significant increase in γH2AX. aacrjournals.orgaacrjournals.orgnih.gov For example, in a Group 3 medulloblastoma mouse model, a pharmacodynamic study was conducted where tumors were harvested at various time points after a single dose of prexasertib. researchgate.netnih.gov IHC analysis showed that γH2AX levels peaked at 2 hours post-dose and remained elevated for at least 6 hours, indicating significant DNA damage. researchgate.netnih.gov

Other key proteins analyzed ex vivo include:

Phospho-CHK1 (pCHK1 S345): This marker indicates the activation of the DNA damage sensing machinery upstream of CHK1, such as the ATR kinase. researchgate.netnih.gov Its induction following prexasertib treatment confirms activation of the DDR pathway. researchgate.netnih.gov

Phospho-ATM and Phospho-DNA-PKcs: These are sensors of DNA double-strand breaks. aacrjournals.orgnih.gov Increased phosphorylation of these proteins was observed in neuroblastoma xenografts following prexasertib administration, further confirming the induction of a DNA damage response. aacrjournals.orgnih.gov

Cleaved Caspase-3 and Cleaved PARP: These are markers of apoptosis, or programmed cell death. researchgate.netnih.gov In medulloblastoma models, levels of cleaved caspase-3 increased 24 hours after prexasertib treatment, suggesting the initiation of apoptosis as a result of extensive DNA damage. researchgate.netnih.gov Similarly, increased levels of cleaved PARP were seen in leukemia cell lines treated with prexasertib. nih.gov

RAD51: This protein is essential for homologous recombination repair. Immunofluorescence analysis for RAD51 foci is used to assess the status of this DNA repair pathway. nih.gov

These ex vivo analyses are crucial for establishing a clear link between the pharmacokinetic profile of prexasertib and its pharmacodynamic effects, confirming that the drug reaches the tumor at sufficient concentrations to engage its target and elicit the desired biological response. researchgate.net

Table 3: Key Pharmacodynamic Markers Analyzed Ex Vivo

MarkerBiological SignificanceObserved Effect of PrexasertibPreclinical Model(s)Reference
γH2AX (Phospho-Histone H2A variant)DNA Double-Strand BreaksIncreasedMedulloblastoma, Neuroblastoma, Ovarian Cancer, ALL researchgate.netnih.govnih.govnih.gov
pCHK1 (Ser345)Activation of DNA Damage ResponseIncreasedMedulloblastoma, Pediatric Sarcomas researchgate.netnih.govnih.gov
Cleaved Caspase-3ApoptosisIncreasedMedulloblastoma researchgate.netnih.gov
Cleaved PARPApoptosisIncreasedAcute Lymphoblastic Leukemia nih.gov
pATM / pDNA-PKcsDNA Damage SensingIncreasedNeuroblastoma aacrjournals.orgnih.gov

Mechanisms of Innate and Acquired Resistance to Prexasertib Lactate Hydrate

Intrinsic Resistance Mechanisms Identified in Preclinical Models

Innate, or intrinsic, resistance refers to the pre-existing factors within cancer cells that make them unresponsive to Prexasertib (B560075) from the outset. Several mechanisms have been identified in preclinical studies.

Role of Overexpression/Activation of Mitogenic Signaling Pathways (e.g., EGFR, PI3K, MAPK/ERK)

The activation of potent survival and proliferation pathways can counteract the effects of CHK1 inhibition by Prexasertib. These pathways can drive cell cycle progression and bypass the replication stress induced by the drug.

EGFR Signaling: Overexpression or activation of the Epidermal Growth Factor Receptor (EGFR) has been identified as a key mechanism of innate resistance to Prexasertib, particularly in triple-negative breast cancer (TNBC). nih.govoaes.cc EGFR activation stimulates downstream pathways, including the RAS/MAPK and, to a lesser extent, the PI3K/AKT/mTOR signaling cascades. nih.govmdpi.com This stimulation promotes cell proliferation and can potentially circumvent the replication stress induced by Prexasertib. nih.gov Studies have shown that TNBC cell lines with high EGFR expression are more resistant to Prexasertib. nih.govoaes.cc For instance, the MDA-468 TNBC cell line, which has high EGFR levels, is highly resistant to Prexasertib. nih.gov Conversely, inhibiting EGFR can increase sensitivity to the drug. oaes.cc

PI3K/MAPK/ERK Signaling: The Phosphoinositide 3-kinase (PI3K) and Mitogen-activated protein kinase (MAPK/ERK) pathways are critical for cell growth and survival. frontiersin.orgportlandpress.com Increased activity in these pathways has been observed in tumors resistant to Prexasertib. nih.govoaes.ccnih.gov Specifically, higher levels of phosphorylated (activated) AKT, MEK1/2, and ERK1/2 were found in Prexasertib-resistant sarcoma xenografts. nih.govnih.gov This suggests that the activation of these pathways can compensate for the loss of CHK1 function and promote cell survival. However, in some models of acquired resistance, combining Prexasertib with inhibitors of the MAPK or PI3K pathways was not sufficient to overcome resistance. nih.govoaes.ccmdpi.com

Table 1: Impact of Mitogenic Signaling on Prexasertib Sensitivity

Cell Line Cancer Type EGFR Status Prexasertib Sensitivity (IC50) Key Findings Reference
MDA-468 TNBC High Expression 105 nmol/L (Resistant) High EGFR and activated MAPK pathways contribute to innate resistance. nih.govoaes.cc
MX-1 TNBC Not specified 5.7 nmol/L (Sensitive) Demonstrates high sensitivity to Prexasertib in contrast to EGFR-high cells. nih.gov

| MDA-231 | TNBC | Not specified | Monolayer: 43% viability at 20 nM 3D culture: 63% viability at 20 nM | Shows partial sensitivity, with increased resistance in 3D culture models. | oaes.cc |

Upregulation of Anti-Apoptotic Proteins (e.g., BCL-xL)

Apoptosis, or programmed cell death, is a key mechanism by which many cancer therapies, including Prexasertib, eliminate tumor cells. The upregulation of anti-apoptotic proteins can block this process, leading to resistance.

BCL-xL: B-cell lymphoma-extra large (BCL-xL) is an anti-apoptotic protein that has been implicated in resistance to Prexasertib. oaes.ccnih.gov Studies have shown that tumors with acquired resistance to Prexasertib have elevated levels of BCL-xL. oaes.ccnih.gov This upregulation helps cancer cells evade apoptosis, thereby promoting their survival despite the DNA damage induced by CHK1 inhibition. oaepublish.comresearchgate.net The combination of Prexasertib with a BCL-xL inhibitor has been shown to have a strong antitumor effect and induce apoptosis in pancreatic cancer cells. researcher.life

Impact of Replication Fork Stabilization Mechanisms

Prexasertib's mechanism of action involves inducing replication catastrophe by destabilizing replication forks. nih.govaacrjournals.org Therefore, mechanisms that protect and stabilize these forks can confer resistance.

Restoration of Homologous Recombination and Fork Stability: In the context of PARP inhibitor resistance, which Prexasertib can often overcome, the restoration of homologous recombination (HR) repair and the stabilization of replication forks are key resistance mechanisms. nih.govaacrjournals.orgaacrjournals.org Prexasertib has been shown to compromise both restored HR and replication fork stability, sensitizing resistant cells to PARP inhibitors. nih.govaacrjournals.orgaacrjournals.org Conversely, intrinsic mechanisms that enhance the stability of replication forks could contribute to innate resistance to Prexasertib monotherapy. For example, high expression of genes involved in high-fidelity DNA replication initiation and fork progression, such as POLA1, POLE, and GINS3, has been associated with a lack of clinical benefit from Prexasertib in high-grade serous ovarian cancer. nih.gov

Adaptive Resistance Mechanisms to CHK1 Inhibition

Adaptive, or acquired, resistance develops over time as cancer cells are exposed to Prexasertib. This often involves genetic or epigenetic changes that allow the cells to survive and proliferate in the presence of the drug.

Influence of DNA Damage Response Gene Mutations

The DNA damage response (DDR) is a complex network of pathways that detect and repair DNA damage. frontiersin.org Alterations in DDR genes can influence the sensitivity of cancer cells to DDR inhibitors like Prexasertib. While mutations in DDR genes can sometimes sensitize cells to these inhibitors, they can also contribute to resistance.

CHK1 Pathway Alterations: Resistance to Prexasertib can arise from a two-step process involving the loss of CHK1 protein or pathway activity, followed by the activation of compensatory survival pathways like PI3K/AKT and ERK. biorxiv.org Downregulation of USP1, a protein that stabilizes CHK1, has been identified as a common mechanism of CHK1 inhibitor resistance in lymphoma models. portlandpress.com This leads to CHK1 degradation, making the drug ineffective. portlandpress.com

Lack of Association with Specific DDR Gene Mutations: In a phase 2 trial of Prexasertib in BRCA wild-type high-grade serous ovarian cancer, no significant association was found between mutations in a panel of 126 DNA damage response genes and clinical benefit. nih.gov This suggests that while the DDR pathway is central to Prexasertib's action, pre-existing mutations in specific DDR genes may not be the primary determinants of resistance in all contexts.

Compensation by Other Cell Cycle Regulators (e.g., Wee1 Upregulation)

The cell cycle is controlled by a redundant and interconnected network of proteins. When one component, like CHK1, is inhibited, other regulators can sometimes compensate to maintain cell cycle progression and survival.

Wee1 Upregulation: The Wee1 kinase is another critical cell cycle regulator that, like CHK1, can arrest the cell cycle to allow for DNA repair. mdpi.com Upregulation of Wee1 has been identified as a significant mechanism of acquired resistance to Prexasertib in small cell lung cancer (SCLC). nih.govresearchgate.net Resistant SCLC cell lines show increased DNA copy number, mRNA, and protein levels of Wee1. nih.gov Inhibiting or silencing Wee1 can reverse this resistance, while overexpressing Wee1 in parental cells induces resistance to Prexasertib. nih.govresearchgate.net This suggests a compensatory relationship where increased Wee1 activity can bypass the need for CHK1 in managing cell cycle checkpoints.

Decreased CDK1/Cyclin B1 Activity: In BRCA wild-type high-grade serous ovarian cancer, acquired resistance to Prexasertib has been linked to a prolonged G2 cell cycle delay. nih.govresearchgate.net This delay is caused by decreased activity of the CDK1/Cyclin B1 complex, which prevents the cells from entering mitosis and undergoing mitotic catastrophe, a key mechanism of Prexasertib-induced cell death. nih.govresearchgate.net

Table 2: Summary of Acquired Resistance Mechanisms

Mechanism Cancer Type Key Findings Reference
Wee1 Upregulation Small Cell Lung Cancer Increased Wee1 expression correlates with resistance. Inhibition of Wee1 reverses resistance. nih.govresearchgate.net
Decreased CDK1/Cyclin B1 Activity High-Grade Serous Ovarian Cancer Prolonged G2 delay prevents mitotic catastrophe and cell death. nih.govresearchgate.net
Loss of CHK1 protein/activity (via USP1 downregulation) Lymphoma Loss of CHK1 target renders the drug ineffective, often accompanied by activation of PI3K/AKT or ERK pathways. biorxiv.orgportlandpress.com

Identification of Biomarkers for Predicting Prexasertib Lactate (B86563) Hydrate (B1144303) Sensitivity and Resistance

The identification of reliable biomarkers is crucial for predicting which patients are most likely to respond to Prexasertib lactate hydrate and for understanding the mechanisms that drive resistance. Research has focused on transcriptomic signatures, particularly those related to replication stress, and the overexpression of specific genes like BLM.

Transcriptomic Signatures of Replication Stress

Transcriptome analysis has emerged as a powerful tool for identifying gene expression patterns associated with sensitivity or resistance to Prexasertib. A pan-cancer cell line panel and in vivo models have been used to define these molecular signatures. nih.gov

A key finding is that a gene expression signature indicative of defective replication stress response (RSR) is associated with sensitivity to CHK1 inhibitors like Prexasertib. nih.gov This "RSRD" signature is functionally linked to increased DNA damage, exhaustion of replication protein A (RPA), and abnormal replication fork firing. nih.gov Cells with high replication stress are more dependent on checkpoints governed by CHK1 for survival, rendering them more susceptible to its inhibition. nih.gov

Specifically, a transcriptomic signature characterized by the upregulation of E2F transcription factor targets, G2M checkpoint genes, MYC targets, and mitotic spindle assembly checkpoint (SAC) genes (termed the E2F/G2M/SAC signature) is strongly associated with sensitivity to Prexasertib. nih.gov This signature includes genes encoding for components of the replication fork and the ATR-CHK1 pathway. nih.gov For instance, high expression of genes like POLA1, POLE, and GINS3, which are involved in DNA replication, has been linked to a lack of clinical benefit, suggesting a complex relationship between replication machinery and drug response. researchgate.net

Conversely, transcriptomic signatures associated with intrinsic resistance to Prexasertib have also been identified. These often involve the upregulation of genes related to innate immunity. nih.govnih.gov Other pathways associated with resistance include estrogen response, xenobiotic metabolism, and tumor necrosis factor alpha signaling. nih.gov

Acquired resistance to Prexasertib can also develop. In some models, this is associated with a downregulation of the E2F/G2M/SAC signature and reduced levels of replication stress markers, even while CHK1 kinase activity remains inhibited by the drug. oncotarget.com In other contexts, acquired resistance has been linked to the activation of the PI3K and MAPK signaling pathways. oaes.cc For example, in BRCA wild-type high-grade serous ovarian cancers, resistance can emerge through a prolonged G2 delay caused by lower CDK1/Cyclin B1 activity, which prevents mitotic catastrophe. nih.gov

Overexpression of BLM as a Predictive Biomarker in PARP Inhibitor-Resistant Models

In the context of cancers that have developed resistance to poly(ADP-ribose) polymerase (PARP) inhibitors, particularly BRCA-mutant high-grade serous ovarian carcinoma (HGSC), CHK1 inhibitors like Prexasertib have been explored as a potential therapeutic strategy. researchgate.netnih.govnih.gov Most patients with BRCA-mutant HGSC eventually develop resistance to PARP inhibitors, creating a need for new treatment options. researchgate.netnih.gov

Exploratory biomarker analyses from a phase 2 study of Prexasertib in patients with BRCA-mutant HGSC, the majority of whom had prior PARP inhibitor treatment, revealed that overexpression of the Bloom syndrome RecQ helicase (BLM) was associated with durable clinical benefit from Prexasertib. researchgate.netnih.govmedrxiv.org This finding suggests that BLM overexpression could serve as a predictive biomarker for CHK1 inhibitor sensitivity in this patient population. researchgate.netnih.govlarvol.com

The rationale behind this association lies in the role of both CHK1 and BLM in maintaining replication fork stability. medrxiv.org In PARP inhibitor-resistant cells, there may be an increased reliance on the ATR/CHK1 pathway for survival due to heightened replication stress. nih.govmedrxiv.org The overexpression of BLM, a helicase involved in resolving complex DNA structures and restarting stalled replication forks, may further sensitize these cells to CHK1 inhibition.

Interestingly, BRCA reversion mutations, a known mechanism of resistance to PARP inhibitors, were not associated with resistance to Prexasertib in this study. researchgate.netnih.gov This indicates that Prexasertib may be effective in a subset of PARP inhibitor-resistant tumors where other mechanisms are driving the resistance.

Alongside BLM, the overexpression or copy number gain of Cyclin E1 (CCNE1) has also been identified as being associated with a durable benefit from Prexasertib in patients with PARP inhibitor-resistant BRCA-mutant HGSC. researchgate.netnih.govmedrxiv.org While cyclin E dysregulation is a known driver of Prexasertib response, its utility as a standalone predictive biomarker may be limited. nih.govoncotarget.com

These findings highlight the potential of using biomarkers related to replication fork dynamics, such as BLM and CCNE1 expression, to identify patients with PARP inhibitor-resistant cancers who are most likely to benefit from treatment with Prexasertib. researchgate.netnih.gov However, these exploratory findings require validation in larger, prospective clinical trials. medrxiv.org

Preclinical Combinatorial Strategies and Therapeutic Sensitization with Prexasertib Lactate Hydrate

Synergy with DNA-Damaging Chemotherapeutic Agents

The primary therapeutic hypothesis for prexasertib (B560075) is its ability to potentiate the effects of DNA-damaging agents. By inhibiting Chk1, prexasertib prevents cancer cells from arresting the cell cycle to repair DNA damage induced by chemotherapy, forcing them into a catastrophic mitotic event and subsequent cell death. cancer.govncats.io

Potentiation of Nucleoside Analogs (e.g., Gemcitabine (B846), Clofarabine)

Preclinical evidence strongly supports the synergistic interaction between prexasertib and nucleoside analogs. These analogs, when incorporated into DNA, cause replication stress, a condition that heavily relies on Chk1 for management.

In head and neck squamous cell carcinoma (HNSCC) cell lines, the combination of prexasertib and gemcitabine demonstrated a robust synergistic effect, leading to significant cell death. researchgate.net This combination rapidly induced DNA damage and reduced tumor growth in mouse models. researchgate.net Proteomic analysis revealed that the combination uniquely modulates genes involved in DNA repair, replication, and cell cycle regulation. researchgate.net

In the context of acute lymphoblastic leukemia (ALL), prexasertib has shown to be effective in combination with clofarabine (B1669196). nih.govcore.ac.ukresearchgate.net Studies in both Philadelphia-negative ALL cell lines and primary patient cells have demonstrated that prexasertib sensitizes these cells to the cytotoxic effects of clofarabine. researchgate.netresearchgate.netresearchgate.netresearchgate.netfrontiersin.org For instance, in NALM-6 and REH cell lines, combining prexasertib with sub-toxic concentrations of clofarabine resulted in a significant reduction in cell viability compared to either agent alone. researchgate.net This synergy is attributed to the abrogation of the DNA damage response, leading to an accumulation of DNA damage. oncotarget.com Similarly, the combination of prexasertib with gemcitabine has shown synergistic activity in ALL cell lines, providing a rationale for further investigation of this combination in vivo. nih.gov

Enhancement of Platinum-Based Therapies (e.g., Cisplatin)

Platinum-based agents like cisplatin (B142131) are a cornerstone of treatment for many cancers, and their efficacy is significantly enhanced by the addition of prexasertib. Cisplatin induces DNA crosslinks, and the inhibition of Chk1 by prexasertib prevents the necessary repair, leading to increased cell death.

In preclinical models of head and neck squamous cell carcinoma (HNSCC), combining prexasertib with cisplatin and radiation significantly decreased the survival of cancer cells in vitro. nih.govaacrjournals.org This triple combination led to persistent DNA damage, reduced activation of DNA repair checkpoints, and increased apoptosis. nih.govaacrjournals.org In vivo studies using HNSCC xenografts confirmed a significant delay in tumor growth with this combination therapy. nih.govaacrjournals.org

Similar synergistic effects have been observed in osteosarcoma. In patient-derived osteosarcoma cells, prexasertib in combination with cisplatin led to a significant reduction in clonogenic survival. nih.gov This combination has been proposed as a potential new treatment strategy for pediatric osteosarcoma. nih.gov In small-cell lung cancer (SCLC) models, particularly those with p53 mutations, prexasertib synergized with cisplatin to induce mitotic cell death and overcome cisplatin resistance. nih.gov

Combination with Anthracyclines (e.g., Doxorubicin)

Anthracyclines, such as doxorubicin (B1662922), function by intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks. nih.govnih.gov The combination of prexasertib with doxorubicin has shown promise in preclinical models of acute lymphoblastic leukemia (ALL).

In ALL cell lines, doxorubicin treatment activates the G2/M cell cycle checkpoint, a process dependent on the ATR-Chk1 pathway. nih.govnih.gov The addition of prexasertib abrogates this checkpoint, forcing cells to enter mitosis with damaged DNA, which results in mitotic catastrophe and apoptosis. nih.govnih.gov This combination has been shown to enhance the cytotoxic effect of doxorubicin, allowing for the use of lower drug concentrations. nih.govnih.gov Preclinical evidence also suggests that combining prexasertib (referred to as peposertib in some studies) with liposomal doxorubicin may lead to tumor shrinkage or stabilization in certain cancers. cancer.gov

Combination with Targeted Agents

Beyond traditional chemotherapy, prexasertib has shown significant synergistic potential when combined with other targeted therapies, further expanding its therapeutic applicability.

PARP Inhibitors (e.g., Olaparib (B1684210), Talazoparib) in DNA Repair Deficient Models

Poly (ADP-ribose) polymerase (PARP) inhibitors are effective in cancers with deficiencies in homologous recombination (HR), such as those with BRCA mutations. The combination of prexasertib with PARP inhibitors represents a strategy to overcome resistance and enhance efficacy.

In high-grade serous ovarian cancer (HGSOC) models, including those with wild-type BRCA, the combination of prexasertib and the PARP inhibitor olaparib resulted in synergistic cytotoxicity. oncotarget.com Prexasertib was found to impair the formation of Rad51 foci, a key step in HR repair, thereby sensitizing the cells to olaparib. oncotarget.com This combination has shown preliminary clinical activity in patients with BRCA-mutant HGSOC who had progressed on a PARP inhibitor. nih.gov Pharmacodynamic analyses from these studies confirmed that prexasertib compromises HR and induces DNA damage and replication stress. nih.gov

In osteosarcoma, prexasertib has demonstrated a synergistic relationship with the PARP inhibitor talazoparib. nih.gov This combination is being explored as a novel therapeutic approach for this disease. nih.gov The rationale for this synergy lies in the concept of "synthetic lethality," where the inhibition of two key DNA repair pathways is catastrophic for the cancer cell. frontiersin.org

Tyrosine Kinase Inhibitors (e.g., Imatinib (B729), Dasatinib) in Leukemia Models

In certain leukemias, such as Philadelphia chromosome-positive (Ph+) ALL, the BCR-ABL1 fusion protein drives cancer cell proliferation. Tyrosine kinase inhibitors (TKIs) like imatinib and dasatinib (B193332) are the standard of care for these leukemias. Prexasertib has been shown to sensitize leukemia cells to the effects of TKIs.

In preclinical studies involving Ph+ ALL cell lines and primary patient cells, prexasertib synergistically enhanced the cytotoxic effects of both imatinib and dasatinib. nih.govresearchgate.netresearchgate.netfrontiersin.orgoncotarget.com The combination of prexasertib with these TKIs led to a greater reduction in cell viability and a significant increase in DNA damage compared to single-agent treatments. oncotarget.com This suggests that inhibiting Chk1 can overcome resistance mechanisms and improve the efficacy of TKI therapy in this patient population. nih.gov

PI3K/mTOR Pathway Inhibitors (e.g., Samotolisib)

The combination of checkpoint kinase 1 (CHK1) inhibition and the PI3K/mTOR pathway has been explored as a promising therapeutic strategy, particularly in aggressive cancers like triple-negative breast cancer (TNBC). aacrjournals.org Preclinical investigations combining Prexasertib with Samotolisib (B612162), a dual PI3K/mTOR inhibitor, have demonstrated significant antitumor activity. aacrjournals.orgnih.gov This combination is rooted in the rationale that simultaneous inhibition of the DNA damage response (DDR) pathway via Prexasertib and the pro-survival PI3K/mTOR signaling pathway via Samotolisib could result in synergistic or additive antitumor effects. aacrjournals.orgresearchgate.netnih.gov

In preclinical models, the combination of Prexasertib and Samotolisib effectively inhibited cell proliferation in TNBC cell lines. aacrjournals.orgnih.gov Western blot analysis of MDA-MB-231-Met2 TNBC cells treated with the combination for 24 hours showed increased markers of DNA damage and replication stress. aacrjournals.orgresearchgate.netaacrjournals.org Furthermore, this combination therapy led to significant inhibition of primary tumor growth in an MDA-MB-231 orthotopic xenograft model. aacrjournals.orgnih.gov

The synergistic potential was further evaluated across a broad range of patient-derived xenograft (PDX) models. In a study involving 38 PDX single-mouse models, the combination of Prexasertib and Samotolisib demonstrated synergistic or additive effects in 30 of the models. aacrjournals.orgnih.govresearchgate.netresearchgate.net These robust preclinical data provided a strong basis for the clinical evaluation of this combination strategy. aacrjournals.orgnih.govnih.gov

Table 1: Preclinical Activity of Prexasertib + Samotolisib Combination
Model SystemKey FindingReference
MDA-MB-231-Met2 TNBC CellsInhibited cell proliferation and increased DNA damage markers. aacrjournals.orgresearchgate.net
MDA-MB-231 Orthotopic XenograftInhibited primary tumor growth. aacrjournals.org
Patient-Derived Xenograft (PDX) ModelsSynergistic or additive effects observed in 30 out of 38 models. nih.govresearchgate.netresearchgate.net

EGFR Inhibitors (e.g., Cetuximab)

The combination of Prexasertib with epidermal growth factor receptor (EGFR) inhibitors like Cetuximab has been investigated as a strategy to enhance cytotoxicity, particularly in head and neck squamous cell carcinoma (HNSCC). nih.govdntb.gov.ua EGFR inhibition is known to induce DNA damage, and since CHK1 is a critical regulator of the DNA damage response, it was hypothesized that co-inhibition could enhance therapeutic efficacy. nih.govdntb.gov.ua

Preclinical studies in both human papillomavirus (HPV)-positive and HPV-negative HNSCC cell lines showed that adding Prexasertib to Cetuximab and irradiation significantly decreased cell proliferation and survival fractions compared to single or dual treatments. nih.govdntb.gov.uaresearchgate.net This triple combination led to reduced checkpoint activation, persistent DNA damage, and increased apoptosis. nih.gov In vivo, the triple therapy of Prexasertib, Cetuximab, and radiotherapy resulted in a significant delay in tumor growth in HNSCC xenograft models without increasing systemic toxicity. nih.gov

Furthermore, research in TNBC has indicated that EGFR activation can be a mechanism of innate resistance to Prexasertib. nih.gov Inhibition of EGFR signaling was found to reverse the phosphorylation of the pro-apoptotic protein BAD, thereby increasing the cancer cells' sensitivity to Prexasertib. nih.gov These findings suggest that EGFR status could be a critical factor in determining sensitivity to CHK1 inhibition and that a combination approach may overcome this resistance. nih.gov

Table 2: Preclinical Effects of Prexasertib + Cetuximab Combination
Cancer TypeCombinationObserved EffectReference
Head and Neck Squamous Cell Carcinoma (HNSCC)Prexasertib + Cetuximab + IrradiationDecreased cell proliferation, increased apoptosis, persistent DNA damage, and delayed tumor growth in vivo. nih.govresearchgate.net
Triple-Negative Breast Cancer (TNBC)Prexasertib + Erlotinib (B232) (EGFR inhibitor)Increased sensitivity to Prexasertib by reversing EGFR-mediated resistance. nih.gov

Radiosensitization in Preclinical Oncology Models

Prexasertib has demonstrated significant potential as a radiosensitizing agent across various preclinical cancer models. nih.gov The underlying principle is that by inhibiting CHK1, Prexasertib prevents cancer cells from arresting the cell cycle to repair radiation-induced DNA damage, thereby forcing them into mitosis with lethal levels of genomic instability. frontiersin.orgfrontiersin.org

In models of head and neck squamous cell carcinoma (HNSCC), Prexasertib has been shown to enhance the cytotoxicity of radiation. nih.govaacrjournals.org The combination of Prexasertib with radiotherapy, often alongside cisplatin, leads to persistent DNA damage, abrogation of DNA repair checkpoints, and increased apoptosis. aacrjournals.org Studies using HNSCC xenografts confirmed that this combination can significantly delay tumor growth. aacrjournals.orgmdpi.com

The radiosensitizing effect has also been observed in pediatric brain tumors. In patient-derived glioblastoma stem-like cells with TP53 mutations, combining Prexasertib with radiation showed a synergistic anti-tumor effect. frontiersin.org The inhibition of CHK1 in these p53-deficient cells abrogated both the G1/S and G2/M checkpoints that are typically activated by radiation, leading to mitotic catastrophe. frontiersin.org Similarly, in models of medulloblastoma, low-dose Prexasertib enhanced radiation-induced tumor growth inhibition. researchgate.netresearchgate.net

Underlying Molecular Mechanisms of Synergism

Enhanced DNA Damage Accumulation

A primary mechanism through which Prexasertib exerts synergistic effects with other therapies is the enhancement of DNA damage. nih.gov As a single agent, Prexasertib induces replication stress and DNA double-strand breaks (DSBs), evidenced by an increase in markers like γH2AX. nih.govnih.govmdpi.comnih.govresearchgate.net When combined with DNA-damaging agents such as PARP inhibitors, chemotherapy, or radiation, Prexasertib prevents the effective repair of the induced lesions, leading to their accumulation and subsequent cell death. aacrjournals.orgnih.govspandidos-publications.com

In TNBC cells, Prexasertib treatment was found to downregulate key proteins of the homologous recombination (HR) repair pathway, including BRCA1 and RAD51. nih.gov This induced state of "homologous recombination deficiency" makes the cells highly susceptible to agents like PARP inhibitors (e.g., Olaparib). nih.gov The combination of Prexasertib and Olaparib results in a significant increase in DNA strand breaks and γH2AX foci compared to either drug alone. nih.govoncotarget.com This abrogation of DNA repair is a key driver of the observed synergy, as it prevents cancer cells from recovering from the initial therapeutic insult. oncotarget.comnih.gov

Overcoming Checkpoint-Mediated Drug Resistance

Cancer cells frequently rely on cell cycle checkpoints to survive the DNA damage inflicted by therapies like chemotherapy and radiation. aacrjournals.orgoncotarget.com Prexasertib's primary function is to inhibit CHK1, a master regulator of the S and G2/M checkpoints. nih.govnih.gov By blocking CHK1, Prexasertib abrogates the cell's ability to arrest its cycle in response to damage. nih.govoncotarget.com

For example, treatment with PARP inhibitors can cause cancer cells to arrest in the G2/M phase to repair DNA damage. oncotarget.com The addition of Prexasertib overrides this checkpoint arrest, forcing the cells to enter mitosis prematurely with unrepaired DNA, which leads to mitotic catastrophe and apoptosis. oncotarget.comnih.gov This mechanism is particularly effective in cancer cells with p53 mutations, which lack a functional G1 checkpoint and are therefore heavily dependent on the G2 checkpoint for survival. frontiersin.orgoncotarget.com This abrogation of checkpoint-mediated resistance allows Prexasertib to potentiate the effects of various DNA-damaging agents and to overcome resistance that might develop to those agents when used as monotherapy. nih.govbiorxiv.orgacs.org

Table 3: Key Molecular Mechanisms of Prexasertib Synergy
MechanismMolecular EffectTherapeutic ConsequenceReference
Enhanced DNA Damage AccumulationIncreased γH2AX levels; downregulation of HR proteins (BRCA1, RAD51).Potentiates cytotoxicity of DNA-damaging agents (e.g., PARP inhibitors, radiation). aacrjournals.orgnih.govoncotarget.com
Overcoming Checkpoint-Mediated Drug ResistanceAbrogation of S and G2/M cell cycle checkpoints.Prevents DNA repair, induces mitotic catastrophe, and overcomes resistance to chemotherapy/radiation. nih.govfrontiersin.orgoncotarget.com

Methodological Considerations in Prexasertib Lactate Hydrate Research

In Vitro Experimental Models

Cell Culture Systems (e.g., 2D and 3D Cultures)

The investigation of Prexasertib (B560075) lactate (B86563) hydrate's effects at the cellular level relies on various in vitro models, with two-dimensional (2D) and three-dimensional (3D) cell cultures being the most prominent.

2D Cell Cultures: Traditional 2D, or monolayer, cultures have been extensively used in initial studies of Prexasertib. In this system, cancer cells are grown on flat, plastic surfaces. While 2D cultures are advantageous for their simplicity and cost-effectiveness, they have limitations in fully replicating the complex in vivo environment of a tumor. nih.gov For instance, they can cause alterations in cell morphology, polarity, and the interactions between cells and their surrounding extracellular matrix. nih.gov

3D Cell Cultures: To better mimic the natural, three-dimensional growth of tumors, researchers are increasingly utilizing 3D culture systems. nih.gov These models, which include spheroids and organoids, allow for the formation of cell-cell interactions and the development of structures that more closely resemble in vivo tumors. nih.govoncotarget.com Studies have shown that cells grown in 3D cultures can exhibit different sensitivities to drugs compared to their 2D counterparts. oncotarget.comresearchgate.net For example, 3D cultures of breast cancer cells have demonstrated higher innate resistance to certain anti-cancer drugs. oncotarget.com This is thought to be due to the altered expression of receptor proteins and drug transporters, as well as differences in drug-metabolizing enzyme activity. oncotarget.com The 3D environment can also create gradients of oxygen and nutrients, similar to what is observed in solid tumors. peerj.com These factors highlight the importance of using 3D models to gain a more physiologically relevant understanding of Prexasertib's efficacy. researchgate.net

Cell Viability and Proliferation Assays (e.g., MTS, CellTiter-Glo)

A fundamental aspect of in vitro research on Prexasertib lactate hydrate (B1144303) is the assessment of its impact on cancer cell viability and proliferation. Several assays are commonly employed for this purpose.

MTS Assay: The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation. It is based on the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells. This assay has been used to evaluate the effects of Prexasertib, often in combination with other agents, on the viability of various cancer cell lines. researchgate.net

CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay utilizes a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP. reactionbiology.com The CellTiter-Glo assay is known for its high sensitivity and is frequently used to determine the half-maximal inhibitory concentration (IC50) values of Prexasertib in different cancer cell lines. nih.gov For instance, it has been used to demonstrate Prexasertib's ability to diminish the proliferation of acute lymphoblastic leukemia (ALL) cell lines at low nanomolar concentrations. nih.gov There is also a CellTiter-Glo® 3D Cell Viability Assay specifically designed for use with 3D cell cultures. peerj.compromega.com

AssayPrincipleApplication in Prexasertib Research
MTS Assay Colorimetric measurement of formazan produced by metabolically active cells.Assessing cell viability and proliferation in response to Prexasertib treatment, often in combination studies. researchgate.net
CellTiter-Glo® Luminescent measurement of ATP from viable cells. reactionbiology.comDetermining the IC50 values of Prexasertib and assessing its anti-proliferative effects in various cancer cell lines, including in 3D models. peerj.comnih.gov

Cell Cycle Analysis (e.g., Flow Cytometry, BrdU Staining)

Prexasertib's mechanism of action involves the disruption of cell cycle checkpoints. Therefore, analyzing its effects on cell cycle progression is a critical area of research.

Flow Cytometry: This technique is widely used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nationwidechildrens.org Cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI) or 7-amino-actinomycin D (7-AAD), and the fluorescence intensity of individual cells is measured as they pass through a laser beam. nationwidechildrens.org This allows for the quantification of the percentage of cells in each phase. Studies have shown that Prexasertib treatment can lead to a significant shift in cell cycle populations. For example, in some cancer cell lines, Prexasertib has been observed to cause an accumulation of cells in the S-phase and a decrease in the G1 and G2-M populations. invivochem.com

BrdU Staining: 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is a synthetic analog of thymidine (B127349) that can be incorporated into newly synthesized DNA during the S phase of the cell cycle. flowcytometry-embl.de By using fluorescently labeled antibodies that specifically detect BrdU, researchers can identify and quantify the proportion of cells actively replicating their DNA. flowcytometry-embl.de This method, often combined with total DNA staining and analyzed by flow cytometry, provides a high-resolution analysis of DNA synthesis and cell cycle progression. flowcytometry-embl.deaacrjournals.org In Prexasertib research, BrdU staining can be used to confirm the effects on DNA synthesis and to further characterize the cell cycle arrest induced by the compound. aacrjournals.org

TechniquePrincipleApplication in Prexasertib Research
Flow Cytometry with DNA Dyes (e.g., PI, 7-AAD) Measures the DNA content of individual cells to determine their phase in the cell cycle. nationwidechildrens.orgQuantifying the percentage of cells in G0/G1, S, and G2/M phases following Prexasertib treatment to identify cell cycle arrest. invivochem.com
BrdU Staining Detects the incorporation of the thymidine analog BrdU into newly synthesized DNA during the S phase. flowcytometry-embl.deIdentifying and quantifying cells actively undergoing DNA replication to assess the impact of Prexasertib on S-phase progression. aacrjournals.org

Apoptosis Detection Assays (e.g., Annexin V/PI Staining, Caspase Activation)

A key outcome of Prexasertib's activity is the induction of apoptosis, or programmed cell death. Various assays are employed to detect and quantify this process.

Annexin V/PI Staining: This is a common flow cytometry-based method for detecting apoptosis. numberanalytics.com Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. numberanalytics.com By using a fluorescently labeled Annexin V, early apoptotic cells can be identified. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, which is characteristic of late apoptotic or necrotic cells. numberanalytics.combiocompare.com Therefore, co-staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells. bio-techne.com This assay has been used to demonstrate that Prexasertib significantly increases apoptosis in cancer cells. nih.gov

Caspase Activation Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis. The activation of specific caspases, such as caspase-3, is a hallmark of apoptosis. biotium.com Caspase activation can be detected using various methods, including immunoblotting for cleaved (active) forms of caspases and the use of fluorogenic substrates that are cleaved by active caspases to produce a fluorescent signal. biotium.com These assays can be used in conjunction with Annexin V staining to provide a more comprehensive understanding of the apoptotic pathways induced by Prexasertib. numberanalytics.com

AssayPrincipleApplication in Prexasertib Research
Annexin V/PI Staining Detects the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (PI) to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells. numberanalytics.combio-techne.comQuantifying the induction of apoptosis in cancer cells following treatment with Prexasertib. nih.gov
Caspase Activation Assays Measures the activity of key apoptotic enzymes, such as caspase-3, through methods like immunoblotting for cleaved caspases or using fluorogenic substrates. biotium.comConfirming the engagement of the apoptotic machinery in response to Prexasertib treatment. numberanalytics.com

Immunoblotting for Protein Phosphorylation and Expression

Immunoblotting, also known as Western blotting, is a crucial technique for investigating the molecular mechanisms underlying Prexasertib's effects. It allows for the detection and quantification of specific proteins within a cell lysate.

In the context of Prexasertib research, immunoblotting is extensively used to examine changes in protein phosphorylation and expression levels. As a CHK1 inhibitor, Prexasertib's primary target is the CHK1 protein kinase. Immunoblotting can be used to assess the phosphorylation status of CHK1 itself, as its autophosphorylation is a marker of its activity. nih.gov Furthermore, researchers use this technique to analyze the phosphorylation of downstream targets of the CHK1 signaling pathway. For example, studies have shown that Prexasertib can inhibit the phosphorylation of CHK1 and CHK2. aacrjournals.org Additionally, immunoblotting can reveal changes in the expression levels of proteins involved in cell cycle control, DNA damage response, and apoptosis. For instance, it has been used to show that Prexasertib treatment can lead to a reduction in the phosphorylation of BCL2-associated agonist of cell death (BAD), promoting apoptosis. oaepublish.com

Immunofluorescence for DNA Damage Markers (e.g., γH2AX)

Immunofluorescence is a powerful technique used to visualize the subcellular localization of specific proteins. In Prexasertib research, it is particularly valuable for detecting markers of DNA damage.

A key marker of DNA double-strand breaks is the phosphorylation of the histone variant H2AX at serine 139, resulting in γH2AX. nih.gov Following DNA damage, γH2AX rapidly accumulates at the sites of breaks, forming distinct nuclear foci that can be visualized by immunofluorescence microscopy using specific antibodies. nih.gov Numerous studies have utilized immunofluorescence to demonstrate that Prexasertib, either alone or in combination with other agents, leads to a significant increase in the formation of γH2AX foci in cancer cells. aacrjournals.orgmdpi.com This provides direct visual evidence of Prexasertib-induced DNA damage. The appearance of pan-nuclear γH2AX staining can also be indicative of cells undergoing apoptosis. nih.govresearchgate.net

TechniqueMarkerApplication in Prexasertib Research
Immunoblotting Phosphorylated and total proteins (e.g., p-CHK1, p-CHK2, p-BAD)To analyze the inhibition of CHK1 activity and the modulation of downstream signaling pathways involved in cell cycle control and apoptosis. aacrjournals.orgoaepublish.com
Immunofluorescence γH2AX (phosphorylated H2AX at serine 139)To visualize and quantify the formation of DNA double-strand breaks as a direct measure of Prexasertib-induced DNA damage. aacrjournals.orgmdpi.com

Chromosomal Fragmentation Analysis

A key indicator of Prexasertib's activity is its ability to induce replication catastrophe, leading to chromosomal fragmentation. invivochem.com This is a direct consequence of inhibiting CHK1, which plays a critical role in protecting against DNA damage during cell division. invivochem.com

In laboratory studies, human cancer cell lines, such as HeLa, are treated with Prexasertib. For instance, exposing HeLa cells to a 33 nM concentration of Prexasertib for 12 hours results in observable chromosomal fragmentation. medchemexpress.commedchemexpress.comtargetmol.com This phenomenon is a visual confirmation of the compound's mechanism, which involves inducing double-stranded DNA breaks. invivochem.com The process is further analyzed by examining markers of DNA damage, such as the phosphorylation of H2AX (creating γH2AX), which is a hallmark of DNA double-strand breaks.

In Vivo Preclinical Models

To assess the therapeutic potential of Prexasertib lactate hydrate in a more complex biological system, researchers utilize various in vivo preclinical models. These models are instrumental in understanding the drug's activity, efficacy, and potential for clinical application.

Xenograft Models (Subcutaneous, Orthotopic)

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research.

Subcutaneous Xenografts: In this widely used model, human cancer cell lines are injected under the skin of mice. This approach allows for easy monitoring of tumor growth and response to treatment. Studies have shown that Prexasertib can significantly inhibit the growth of various subcutaneous xenografts, including those derived from pediatric cancers like neuroblastoma and rhabdomyosarcoma. aacrjournals.orguthscsa.edu For example, treatment with Prexasertib has led to tumor growth inhibition of over 80% in xenograft models of triple-negative breast cancer (TNBC) cell lines like HCC1187, MX-1, and HCC1806. researchgate.net

Orthotopic Xenografts: This model involves implanting tumor cells into the corresponding organ of origin in the mouse, thereby mimicking the tumor microenvironment more accurately. Orthotopic models have been crucial in demonstrating Prexasertib's ability to not only inhibit primary tumor growth but also to reduce metastasis. In an orthotopic ovarian cancer model using SKOV3 cells, Prexasertib suppressed primary tumor growth and significantly decreased the incidence of metastases and ascites. invivochem.comtargetmol.com Similarly, in an orthotopic pancreatic cancer model with SW1990 cells, the compound led to a 92% reduction in primary tumor growth and eliminated metastases to the intestine, spleen, and lymph nodes. invivochem.comtargetmol.com Studies on head and neck squamous cell carcinoma (HNSCC) have also utilized orthotopic xenografts to confirm the in vivo efficacy of Prexasertib, showing significant tumor growth delay. aacrjournals.org

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models involve the implantation of fresh tumor tissue from a patient directly into an immunodeficient mouse. These models are considered to better represent the heterogeneity and molecular characteristics of human tumors.

Prexasertib has been extensively evaluated in a wide array of PDX models. In studies on high-grade serous ovarian cancer (HGSOC), Prexasertib demonstrated antitumor activity as a monotherapy across 14 different PDX models, including those resistant to PARP inhibitors. aacrjournals.orgnih.gov Research on pediatric solid tumors has also utilized PDX models, showing that Prexasertib can induce complete tumor regression in models of desmoplastic small round cell tumor. aacrjournals.orguthscsa.edunih.gov Furthermore, in a study involving 40 TNBC PDX models, Prexasertib treatment resulted in complete tumor regression in 10% of the models and partial regression or stasis in 40%. researchgate.net

Efficacy of Prexasertib in Various Preclinical Models
Cancer TypeModel TypeKey FindingsCitation
Triple-Negative Breast Cancer (TNBC)Cell Line-Derived Xenograft (CDX)Tumor growth inhibition of 83.8% (HCC1187), 85.5% (MX-1), and 94.2% (HCC1806). researchgate.net
TNBCOrthotopic (MDA-MB-231)74.4% inhibition of primary tumor growth and 97.48% reduction in lung metastasis. researchgate.net
TNBCPatient-Derived Xenograft (PDX)Complete regression in 10% (4/40) of models, partial regression/stasis in 40% (16/40). researchgate.net
High-Grade Serous Ovarian Cancer (HGSOC)PDXDemonstrated monotherapy activity across 14 PDX models, including PARP inhibitor-resistant ones. aacrjournals.orgnih.gov
Pediatric Cancers (Desmoplastic Small Round Cell Tumor)PDXComplete regression observed in two PDX models. aacrjournals.orguthscsa.edunih.gov
Ovarian CancerOrthotopic (SKOV3)Inhibited primary tumor growth and reduced metastases and ascites. invivochem.comtargetmol.com
Pancreatic CancerOrthotopic (SW1990)92% inhibition of primary tumor growth and elimination of metastases. invivochem.comtargetmol.com
Head and Neck Squamous Cell Carcinoma (HNSCC)Orthotopic (UM-SCC1)Significant tumor growth delay. aacrjournals.org

Mouse Strain Selection and Animal Welfare Considerations

The choice of mouse strain is critical for the success of in vivo studies. Due to the need to implant human cells or tissues, immunodeficient strains are predominantly used. Common strains include:

Nude Mice (nu/nu): These mice lack a thymus and are unable to produce T-cells, making them suitable for CDX studies. targetmol.com

NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice: These mice have defects in both adaptive and innate immunity, providing a good environment for the engraftment of human cells and tissues. nih.gov

NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice: This strain has a more severe immunodeficiency than NOD/SCID mice, making them highly effective for establishing PDX models. nih.gov

C57BL/6 mice: This immunocompetent strain is used for syngeneic models, where mouse tumor cells are implanted into mice of the same genetic background, which is particularly useful for immunotherapy studies. aacrjournals.org

All in vivo research must adhere to strict animal welfare guidelines. Studies are typically performed in accordance with the American Association for Laboratory Animal Care institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). aacrjournals.orgnih.gov This includes regular monitoring of the animals' body weight and tumor size to ensure ethical treatment. invivochem.com

Drug Administration Routes and Formulations for Preclinical Studies

In preclinical studies, Prexasertib is often administered via subcutaneous injection. invivochem.com A common formulation involves dissolving the compound in a vehicle such as 20% Captisol. targetmol.com For in vivo experiments, it is also common to use co-solvents like DMSO, PEG300/PEG400, or Tween-80 in saline to ensure proper dissolution and delivery. medchemexpress.com The route of administration can also be intravenous or intraperitoneal, depending on the specific experimental design and cancer model. aacrjournals.orgaacrjournals.orgaacrjournals.org For instance, in studies of pediatric tumor models, Prexasertib has been administered subcutaneously. fda.gov In head and neck cancer models, a 4 mg/kg in vivo dose has been used. aacrjournals.org

Advanced Research Techniques

Beyond standard xenograft models, advanced techniques are employed to gain deeper insights into Prexasertib's effects. Cerebral microdialysis, for example, is a specialized technique used to measure drug concentrations directly within the central nervous system (CNS). This has been particularly important for evaluating the brain penetration of Prexasertib in models of brain tumors like medulloblastoma. researchgate.net Such techniques are crucial for understanding the pharmacokinetics of the drug in specific tissues and for optimizing its potential use in treating CNS malignancies. researchgate.net

Proteomic Analysis for Pathway Elucidation

Proteomic analysis is a powerful tool for elucidating the pathways affected by Prexasertib treatment and for identifying biomarkers of sensitivity and resistance. By quantifying changes in protein expression and post-translational modifications, researchers can map the signaling networks that are perturbed by CHK1/CHK2 inhibition.

One research approach involves using proteomic technologies to compare protein expression profiles between Prexasertib-sensitive parental cancer cell lines and their derived resistant counterparts. oncotarget.com For instance, a quantitative proteomic analysis of the NCI-H520 lung cancer cell line and its Prexasertib-resistant derivative (NCI-H520R) revealed significant differences in proteins associated with the epithelial-mesenchymal transition (EMT). oncotarget.com The parental, sensitive cells expressed mesenchymal markers like vimentin (B1176767) and N-cadherin, whereas the resistant cells showed an increase in the epithelial marker E-cadherin. oncotarget.com This suggests a phenotypic shift may be associated with acquired resistance.

Furthermore, proteomic studies have corroborated findings from genomic analyses. For example, consistent with RNA sequencing data, the protein levels of MCM10, a component of the pre-replication complex, were found to be higher in the Prexasertib-resistant NCI-H520R cells compared to the sensitive parental line. oncotarget.com Proteomic methods also confirm the on-target effect of Prexasertib by detecting the phosphorylation of downstream markers. Inhibition of CHK1 by Prexasertib is known to cause hyper-activation of CDK2. oncotarget.com This leads to increased replication stress, which can be measured by the phosphorylation of proteins like RPA2 (pRPA2) and H2AX (γH2AX), both of which are markers of replication stress and DNA damage, respectively. oncotarget.com

Protein MarkerChange in Resistant Cells (vs. Parental)Associated Pathway/ProcessReference
VimentinDecreasedEpithelial-Mesenchymal Transition (EMT) oncotarget.com
N-cadherinDecreasedEpithelial-Mesenchymal Transition (EMT) oncotarget.com
E-cadherinIncreasedEpithelial-Mesenchymal Transition (EMT) oncotarget.com
MCM10IncreasedDNA Replication oncotarget.com

siRNA/CRISPR Approaches for Target Validation and Resistance Studies

Functional genomic screening using small interfering RNA (siRNA) and Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 technologies are crucial for validating the molecular targets of Prexasertib and for identifying genes that mediate resistance or sensitivity.

CRISPR-Based Screens for Resistance Mechanisms

Genome-wide CRISPR-Cas9 knockout screens have been instrumental in identifying novel mechanisms of resistance to Prexasertib. In a screen conducted in A549 and NCI-H460 non-small cell lung cancer cell lines, the loss of the gene FAM122A was identified as a top hit conferring resistance to Prexasertib. nih.govdtic.mil Further investigation revealed that FAM122A loss leads to resistance by stabilizing the WEE1 kinase, which in turn prevents mitotic catastrophe despite CHK1 inhibition. nih.govdtic.mil The knockout of FAM122A was also shown to generate cross-resistance to another CHK1 inhibitor (SRA737) and an ATR inhibitor (VE822), highlighting a common resistance pathway. nih.gov

siRNA/shRNA for Target Validation and Sensitivity Modulation

RNA interference, through either siRNA or short hairpin RNA (shRNA), is widely used to validate the findings from CRISPR screens and to probe the roles of specific genes in the response to Prexasertib.

Validating Resistance Pathways: To confirm the role of the FAM122A-WEE1 axis, researchers used siRNA to knock down the B55α subunit of the PP2A phosphatase complex in FAM122A-knockout cells. nih.gov This experiment demonstrated that B55α is the critical subunit required for WEE1 dephosphorylation and stabilization, as its knockdown successfully re-sensitized the resistant cells to Prexasertib. nih.gov

Identifying Sensitizing Factors: Conversely, gene silencing can identify factors that enhance Prexasertib's efficacy. siRNA-mediated knockdown of FBXW7, an E3 ubiquitin ligase, was shown to increase levels of its substrate Cyclin E1. oncotarget.com The resulting elevation in Cyclin E1 and subsequent CDK2 activation led to increased sensitivity to Prexasertib. oncotarget.com

Identifying Desensitizing Factors: Functional genomic screens have also uncovered genes whose loss of function leads to drug desensitization. An shRNA library screen, confirmed by specific siRNA knockdown, revealed that reducing the expression of CCNA2 (Cyclin A2) had a profound de-sensitizing effect on Prexasertib treatment. oncotarget.com Cells with reduced Cyclin A2 levels showed a corresponding decrease in replication stress and DNA damage signals following drug exposure. oncotarget.com Similarly, in ovarian cancer models, siRNA-based silencing of CCNB1 (Cyclin B1) was found to increase resistance to Prexasertib by contributing to a prolonged G2 cell cycle delay, which prevents cells from entering mitotic catastrophe. nih.gov

These gene-editing and silencing techniques provide powerful validation for pathways identified through proteomic analysis and are essential for uncovering the complex genetic interactions that determine a cell's response to Prexasertib.

Gene TargetMethodEffect of Knockdown/Knockout on Prexasertib SensitivityCell Line ContextReference
FAM122ACRISPR-Cas9Decreased Sensitivity (Resistance)A549, NCI-H460 (Lung) nih.govdtic.mil
PP2A (B55α subunit)siRNAIncreased Sensitivity (Reversed FAM122A-KO Resistance)A549 (Lung) nih.gov
FBXW7siRNAIncreased SensitivityBreast and Ovarian Cancer Lines oncotarget.com
CCNA2 (Cyclin A2)siRNA/shRNADecreased Sensitivity (Resistance)NCI-H520 (Lung), OVCAR3 (Ovarian) oncotarget.com
CCNB1 (Cyclin B1)siRNADecreased Sensitivity (Resistance)OVCAR5, OVCAR8 (Ovarian) nih.gov

Translational Research Perspectives and Future Directions

Identification of Predictive Biomarkers for Preclinical Efficacy

A significant area of translational research has been the identification of biomarkers to predict which tumors will be most sensitive to prexasertib (B560075). Preclinical studies have explored various molecular markers to forecast its efficacy.

Cyclin E Dysregulation: While cyclin E dysregulation was initially investigated as a potential mechanism for prexasertib sensitivity, it was found to lack sufficient predictive power on its own for clinical application. oncotarget.com

Replication Stress and DNA Repair Genes: Transcriptomic analyses of pan-cancer cell line panels and patient-derived xenografts (PDX) have revealed a correlation between the expression of E2F target genes and sensitivity to prexasertib. oncotarget.com In high-grade serous ovarian cancer (HGSOC), high expression levels of genes involved in DNA replication, such as POLA1, POLE, and GINS3, were associated with a lack of clinical benefit. nih.gov Conversely, preclinical models of HGSOC that were resistant to PARP inhibitors showed sensitivity to prexasertib, suggesting that impairments in homologous recombination repair could be a predictive marker. aacrjournals.org

BLM Overexpression: In PARP inhibitor-resistant BRCA-mutant HGSOC models, BLM overexpression has been identified as a potential predictive biomarker for response to CHK1 inhibitors like prexasertib. medrxiv.org

Proteomic Analysis: In small cell lung cancer (SCLC) models, proteomic analysis identified CHK1 and MYC as top predictive biomarkers for sensitivity to prexasertib. researchgate.net

These findings underscore the complexity of identifying a single, universal biomarker and suggest that a multi-faceted approach, likely involving a signature of genes related to replication stress and DNA repair, will be more effective. oncotarget.comnih.gov

Table 1: Investigated Predictive Biomarkers for Prexasertib Efficacy

Biomarker Category Specific Marker(s) Associated Cancer Type(s) Indication Source(s)
Cell Cycle Regulation Cyclin E Dysregulation Pan-cancer Insufficient predictive power alone oncotarget.com
Replication & DNA Repair E2F target genes Pan-cancer Sensitivity oncotarget.com
POLA1, POLE, GINS3 High-Grade Serous Ovarian Cancer Resistance nih.gov
BLM Overexpression PARP inhibitor-resistant BRCA-mutant HGSOC Sensitivity medrxiv.org
Proteomics CHK1, MYC Small Cell Lung Cancer Sensitivity researchgate.net

Investigation of Prexasertib Lactate (B86563) Hydrate's Effects on the Tumor Immune Microenvironment (TIME)

Preclinical research has illuminated the significant impact of prexasertib on the tumor immune microenvironment (TIME), suggesting that its anti-tumor effects are not solely due to direct cancer cell killing but also involve the modulation of immune responses.

In preclinical models of head and neck squamous cell carcinoma (HNSCC), prexasertib treatment led to an increase in DNA damage in cancer cells, which in turn resulted in an inflamed tumor phenotype. nih.gov This was characterized by:

Increased infiltration of cytotoxic T-cells. nih.gov

Upregulation of transcripts associated with T-cell activation, cytokines, and chemokines. asco.org

Enhanced infiltration of innate immune cells, including natural killer (NK) cells, NKT cells, and dendritic cells. asco.org

However, these studies also observed a potential for the development of an immune-tolerant TIME over the long term, with an increase in regulatory T cells (Tregs) and the expression of genes related to immunosuppression, which may contribute to acquired resistance. nih.govduke.edu This suggests a dynamic interplay between prexasertib-induced immunogenic cell death and subsequent immune evasion mechanisms.

Exploration of Novel Combination Partners for Preclinical Efficacy Enhancement

To broaden its therapeutic window and overcome resistance, prexasertib has been evaluated in combination with various agents in preclinical settings. The rationale often stems from targeting parallel or downstream pathways to induce synthetic lethality.

PARP Inhibitors: The combination of prexasertib with PARP inhibitors, such as olaparib (B1684210), has shown synergistic effects in HGSOC models, including those resistant to PARP inhibitors. aacrjournals.orgaacrjournals.org Prexasertib was found to impair homologous recombination repair and replication fork stability, two key mechanisms of PARP inhibitor resistance. aacrjournals.org

PI3K/mTOR Inhibitors: In triple-negative breast cancer (TNBC) models, combining prexasertib with the dual PI3K/mTOR inhibitor samotolisib (B612162) resulted in synergistic or additive anti-tumor effects in a majority of PDX models. aacrjournals.orgnih.gov This combination was rationalized by the observation that PI3K/AKT signaling was upregulated in prexasertib-resistant TNBC. aacrjournals.org

Chemotherapeutic Agents: Prexasertib has been shown to potentiate the effects of conventional chemotherapies. For instance, it sensitized acute lymphoblastic leukemia (ALL) cells to the cytotoxic effects of nucleoside analogs like clofarabine (B1669196) and tyrosine kinase inhibitors such as imatinib (B729) and dasatinib (B193332). nih.govoncotarget.com

EGFR Inhibitors: In TNBC models with EGFR overexpression, which contributes to innate resistance to prexasertib, the combination with the EGFR inhibitor erlotinib (B232) showed synergistic activity. oaepublish.com

Table 2: Preclinical Combination Strategies with Prexasertib

Combination Partner Cancer Model(s) Rationale/Mechanism Outcome Source(s)
Olaparib (PARP inhibitor) High-Grade Serous Ovarian Cancer Impairment of homologous recombination and replication fork stability Synergy, reversal of PARP inhibitor resistance aacrjournals.orgaacrjournals.org
Samotolisib (PI3K/mTOR inhibitor) Triple-Negative Breast Cancer Overcoming resistance via PI3K/AKT pathway upregulation Synergy/Additive effects aacrjournals.orgnih.gov
Clofarabine, Imatinib, Dasatinib Acute Lymphoblastic Leukemia Chemo-sensitization Synergistic reduction in cell viability oncotarget.com
Erlotinib (EGFR inhibitor) Triple-Negative Breast Cancer Overcoming innate resistance mediated by EGFR signaling Synergistic activity oaepublish.com

Development of Strategies to Overcome Prexasertib Lactate Hydrate (B1144303) Resistance in Preclinical Settings

Understanding and overcoming resistance to prexasertib is crucial for its long-term clinical success. Preclinical studies have identified several mechanisms of both innate and acquired resistance.

Innate Resistance: In some TNBC models, innate resistance is linked to the activation of the EGFR signaling pathway. oaepublish.com This activation leads to the phosphorylation and inactivation of the pro-apoptotic protein BAD. oaepublish.com Transcriptome analysis has also associated the expression of innate immunity genes with intrinsic prexasertib resistance. oncotarget.com

Acquired Resistance: In BRCA wild-type HGSOC, acquired resistance can develop through a prolonged G2 cell cycle delay, which prevents cells from entering mitotic catastrophe. researchgate.net This is associated with lower CDK1/CyclinB1 activity. researchgate.net In sarcoma xenografts, acquired resistance was characterized by increased activation of the PI3K and MAPK pathways. oaepublish.com Furthermore, long-term treatment in HNSCC models can lead to an immune-tolerant microenvironment, contributing to resistance. nih.govduke.edu

Strategies to overcome this resistance are often tied to the combination therapies discussed previously. For example, inhibiting EGFR in TNBC or the PI3K/AKT pathway can resensitize resistant cells to prexasertib. aacrjournals.orgoaepublish.com

Further Research into Specific Preclinical Applications (e.g., Neuro-oncology)

Prexasertib has shown significant promise in preclinical models of various pediatric cancers, with a particular focus on neuro-oncology.

Neuroblastoma: Neuroblastoma cell lines were found to be among the most sensitive to prexasertib in a large panel of cancer cell lines. aacrjournals.orgnih.gov In preclinical models of neuroblastoma, single-agent prexasertib induced DNA double-strand breaks, leading to cell death and rapid regression of xenografts. aacrjournals.orgresearchgate.net

Medulloblastoma: Prexasertib has demonstrated the ability to penetrate the central nervous system (CNS) in mouse models of Group 3 medulloblastoma. researchgate.net It achieved adequate exposure in the brain tumor to engage its target, CHK1, and induce DNA damage, supporting its further development for this pediatric brain tumor. researchgate.net

The broad activity of prexasertib across a range of preclinical pediatric tumor models, including rhabdomyosarcoma and Ewing sarcoma, supports its continued investigation in these hard-to-treat malignancies. nih.govnih.gov

Optimizing Prexasertib Lactate Hydrate Delivery and Formulation for Enhanced Preclinical Efficacy

The formulation of prexasertib as a lactate hydrate salt is designed to improve its physicochemical properties. The lactate counterion can enhance solubility and stability compared to the free base. Further research into optimizing delivery could enhance its therapeutic index.

One area of exploration is the development of novel drug delivery systems. For instance, while not specific to prexasertib, research into nanoemulsion formulations for other compounds has shown potential for improving anti-tumor activity in preclinical models, which could be a future avenue for prexasertib. researchgate.net Additionally, understanding the stability of the hydrate form under various physiological conditions is an area for further investigation to ensure consistent bioavailability and efficacy.

Conclusion

Summary of Preclinical Research Insights on Prexasertib (B560075) Lactate (B86563) Hydrate (B1144303)

Prexasertib, a selective, ATP-competitive inhibitor of checkpoint kinase 1 (CHK1) and to a lesser extent CHK2, has demonstrated significant antitumor activity in a wide array of preclinical models. aacrjournals.orgmdpi.comspringermedicine.com Its primary mechanism of action involves the disruption of the DNA damage response (DDR). By inhibiting CHK1, Prexasertib prevents the cell from arresting its cycle to repair DNA damage, leading to an accumulation of DNA double-strand breaks, replication catastrophe, and ultimately, apoptosis (programmed cell death). aacrjournals.orgnih.govnih.gov

In Vitro Studies: Prexasertib has shown potent, single-agent efficacy across numerous cancer cell lines. In pediatric sarcoma cell lines, treatment resulted in the activation of the DNA damage response. uthscsa.edu Studies in non-small cell lung cancer (NSCLC) cell lines (A549 and A427) showed a dose-dependent reduction in cell viability. mdpi.com Similarly, in models of castrate-resistant prostate cancer (CRPC), Prexasertib was more potent in androgen-receptor positive cell lines. aacrjournals.org A 24-hour treatment with 50 nM Prexasertib led to an increase in the S-phase population in several prostate cancer cell lines and induced programmed cell death. aacrjournals.org In acute lymphoblastic leukemia (ALL) cell lines, Prexasertib treatment also reduced cell viability in a dose- and time-dependent manner, confirmed by an increase in apoptotic cells and markers of DNA damage. oncotarget.com

Table 1: In Vitro Activity of Prexasertib in Various Cancer Cell Lines (This table is interactive. Click on headers to sort.)

In Vivo Models: The antitumor effects of Prexasertib have been validated in multiple animal models. In pediatric cancer, Prexasertib monotherapy elicited robust responses in mouse models of rhabdomyosarcoma and led to complete regression in models of desmoplastic small round cell tumor and malignant rhabdoid tumor. uthscsa.edunih.gov In neuroblastoma xenograft models, Prexasertib treatment resulted in durable complete regressions. aacrjournals.orgaacrjournals.org For castrate-resistant prostate cancer, single-agent Prexasertib was effective in 4 out of 6 patient-derived xenograft (PDX) models. aacrjournals.org In B-cell acute lymphoblastic leukemia, Prexasertib treatment significantly increased the median survival of mice with PDX models. nih.gov

Combination Therapies: Preclinical studies have consistently shown that Prexasertib can enhance the efficacy of other anticancer agents.

With Chemotherapy: In pediatric models of neuroblastoma, osteosarcoma, and Ewing's sarcoma, concurrent administration with chemotherapy was sufficient to overcome or prevent resistance to Prexasertib. uthscsa.edu In head and neck squamous cell carcinoma (HNSCC) models, Prexasertib increased the cytotoxicity of cisplatin (B142131) and radiation. aacrjournals.org

With Targeted Agents: In triple-negative breast cancer (TNBC) models, combining Prexasertib with the PI3K/mTOR inhibitor samotolisib (B612162) resulted in synergistic or additive effects in the majority of PDX models studied. aacrjournals.orgnih.gov In Philadelphia-positive ALL cells, Prexasertib sensitized them to the cytotoxic effects of tyrosine kinase inhibitors (TKIs) like imatinib (B729) and dasatinib (B193332). oncotarget.com

The mechanism behind this synergy often involves exacerbating DNA damage. For instance, in HNSCC, the combination with cisplatin and radiation led to persistent DNA damage and increased apoptosis. aacrjournals.org In TNBC, the combination with a PI3K/mTOR inhibitor also enhanced DNA damage and inhibited cell proliferation. aacrjournals.orgresearchgate.net

Outstanding Questions and Opportunities for Future Academic Inquiry

Despite the promising preclinical data, several questions remain, presenting significant opportunities for future academic research.

Mechanisms of Resistance: A primary challenge is understanding and overcoming both intrinsic and acquired resistance to Prexasertib.

Molecular Basis: While some studies have pointed to the upregulation of the PI3K/AKT signaling pathway in Prexasertib-resistant TNBC, the full spectrum of resistance mechanisms is not understood. aacrjournals.org In BRCA wild-type high-grade serous ovarian cancer (HGSOC), resistance has been linked to a prolonged G2 cell cycle delay induced by lower CDK1/CyclinB1 activity, which prevents mitotic catastrophe. researchgate.netnih.gov Transcriptome analysis has also associated the expression of innate immunity genes with resistance. oncotarget.comnih.gov Further investigation is needed to elucidate the complex interplay of these pathways.

Overcoming Resistance: A key finding is that while some cells become resistant to Prexasertib's ability to induce mitotic death, they may remain sensitive to its inhibitory effect on homologous recombination (HR) repair. This suggests that Prexasertib could re-sensitize resistant cells to DNA-damaging agents, a hypothesis that warrants further exploration. researchgate.netnih.gov

Biomarker Discovery: The identification of predictive biomarkers is crucial for patient stratification and to maximize the clinical benefit of Prexasertib.

Predictive Signatures: Early hypotheses centered on cyclin E dysregulation (e.g., through FBXW7 mutations) as a marker for sensitivity, but this has not proven sufficiently predictive for clinical use. oncotarget.comnih.gov Transcriptional profiling has emerged as a more informative approach, identifying an "E2F/G2M/SAC" signature associated with sensitivity. oncotarget.com In HGSOC, overexpression of BLM and CCNE1 has been associated with durable benefit. medrxiv.org Future studies should focus on validating these signatures and discovering new ones, potentially through circulating tumor DNA analysis.

Replication Stress Markers: It is postulated that tumors with high intrinsic levels of replication stress will be more susceptible to CHK1 inhibitors. fda.gov Validating robust biomarkers to measure replication stress, such as basal levels of phosphorylated ATM or RPA32, could help identify responsive patient populations. fda.gov

Novel Combination Strategies: Exploring novel, synergistic combination therapies is a promising avenue for future research.

Targeting Compensatory Pathways: Since resistance can involve the upregulation of alternative signaling pathways, combining Prexasertib with inhibitors of these pathways (e.g., PI3K, WEE1) is a logical next step. patsnap.comportlandpress.com The synergistic potential of combining CHK1 inhibitors with PARP inhibitors in DNA repair-deficient tumors is also an area of active investigation. nih.gov

Immunotherapy Combinations: Prexasertib-induced cell death can release tumor antigens and modulate the tumor immune microenvironment, potentially priming it for immunotherapy. nih.gov Studies have shown that Prexasertib can increase T-cell activation and trafficking. nih.gov Investigating combinations with immune checkpoint inhibitors (e.g., anti-PD-L1) or other immune-modulating agents could unlock new therapeutic possibilities. nih.govtandfonline.com

Understanding Drug Properties: Further academic inquiry could also focus on the pharmaceutical properties of different salt forms. For instance, exploring the stability of the lactate hydrate form versus other salts under physiological conditions could inform optimal formulation and delivery.

Q & A

Q. What are the key considerations for designing scalable synthesis protocols for prexasertib lactate hydrate?

Prexasertib's synthesis under continuous-flow CGMP conditions offers advantages in yield, safety, and containment of highly potent intermediates. Researchers should prioritize:

  • Reaction optimization : Use microreactors to improve mixing and heat transfer for hazardous steps (e.g., Boc-group removal with formic acid) .
  • In-line analytics : Implement real-time HPLC or mass spectrometry to monitor reaction progress and troubleshoot deviations .
  • Purification integration : Combine continuous extraction, crystallization, and filtration to reduce manual handling and improve selectivity .
  • Scale-down modeling : Validate processes using small-volume reactors (<100 mL) before transitioning to kilogram-scale production .

Q. How does this compound achieve selective inhibition of CHK1/CHK2 kinases?

Prexasertib acts as an ATP-competitive inhibitor with high specificity (Ki = 0.9 nM for CHK1; IC50 <1 nM). Methodological insights include:

  • Kinase profiling : Use radiometric assays (e.g., ³³P-ATP incorporation) to quantify inhibition across a panel of 300+ kinases, confirming selectivity over RSK1 (IC50 = 9 nM) and CHK2 (IC50 = 8 nM) .
  • Structural analysis : Perform X-ray crystallography to identify interactions with CHK1’s hinge region (e.g., hydrogen bonding with Glu85 and Cys87) .
  • Cellular validation : Measure replication catastrophe via γH2AX foci formation in tumor cell lines (e.g., HNSCC) after treatment .

Advanced Research Questions

Q. How can researchers resolve contradictions in prexasertib’s dual role in inducing replication stress and apoptosis?

Prexasertib triggers DNA damage (via CHK1 inhibition) while simultaneously promoting apoptosis. To dissect these mechanisms:

  • Time-course experiments : Use flow cytometry to correlate cell cycle arrest (S-phase accumulation) with caspase-3 activation across treatment durations (e.g., 24–72 hours) .
  • Knockdown models : Apply siRNA targeting CHK1/CHK2 in isogenic cell lines to isolate their contributions to replication stress vs. apoptosis .
  • Transcriptomic profiling : Perform RNA-seq to identify differentially expressed genes in pathways like p53, ATM, and ATR .

Q. What experimental strategies optimize prexasertib’s combination with radiotherapy or chemotherapy?

Synergy studies require careful design to avoid overlapping toxicities:

  • Dose escalation : Use a modified Fibonacci sequence in xenograft models (e.g., medulloblastoma) to determine the maximum tolerated dose (MTD) when combined with ionizing radiation (IR) .
  • Pharmacodynamic markers : Measure CHK1 phosphorylation (Ser345) and RAD51 foci formation to validate target engagement .
  • Sequencing optimization : Administer prexasertib 24 hours post-IR to exploit the "G2/M checkpoint override" effect .

Q. How do ABCB1/ABCG2 transporters influence prexasertib resistance, and what assays detect this?

Drug efflux pumps significantly reduce intracellular prexasertib concentrations:

  • Transporter inhibition assays : Co-treat with verapamil (ABCB1 inhibitor) and fumitremorgin C (ABCG2 inhibitor) in MDCK-II-B1/G2 cells to quantify resistance reversal (e.g., 10-fold reduction in IC50) .
  • LC-MS/MS quantification : Compare plasma vs. intracellular prexasertib levels in resistant vs. sensitive cell lines .
  • CRISPR-Cas9 knockout : Generate ABCB1/ABCG2-deficient models to confirm transporter dependency .

Methodological Challenges

Q. What are the best practices for assessing prexasertib’s CNS penetration in preclinical models?

Blood-brain barrier (BBB) penetration is critical for brain tumors:

  • Plasma-to-brain ratio : Use LC-MS/MS to measure prexasertib in plasma and brain homogenates from orthotopic medulloblastoma mice .
  • Cerebrospinal fluid (CSF) sampling : Collect serial CSF via cisterna magna puncture to estimate unbound drug fractions .
  • Population PK modeling : Apply two-compartment models with linear absorption/elimination to predict CNS exposure (e.g., elimination t½ = 2.1 hours in mice) .

Q. How can automated synthesis platforms accelerate the development of prexasertib analogs?

Solid-phase-assisted synthesis (SPS) enables rapid analog generation:

  • Modular reactors : Use stainless-steel column reactors with multi-position valves for sequential reagent addition (e.g., LDA-mediated steps) .
  • CRF automation : Convert synthesis protocols into computerized recipe files for reproducibility across 23+ analogs (yields: 22–70%) .
  • Parallel purification : Couple SPS with inline flash chromatography to minimize manual intervention .

Data Interpretation and Reproducibility

Q. What statistical approaches address variability in prexasertib’s in vivo antitumor efficacy?

High inter-animal variability in xenograft models necessitates:

  • Mixed-effects modeling : Account for individual differences in tumor growth rates using NONMEM or Monolix .
  • Visual predictive checks (VPCs) : Overlay observed vs. simulated data to validate PK/PD models (e.g., 95% CI of predictions) .
  • Bootstrap validation : Resample datasets 1,000x to estimate parameter uncertainty (RSE <30%) .

Future Directions

Q. What unanswered questions warrant further investigation in prexasertib research?

  • Hydrate stability : Explore hydrate-to-anhydrate transitions under physiological conditions using dynamic vapor sorption (DVS) .
  • Biomarker discovery : Identify predictive signatures (e.g., circulating tumor DNA) for patient stratification in Phase 2 trials .
  • Resistance mechanisms : Profile epigenetic alterations (e.g., DNA methylation) in post-relapse tumor samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.